molecular formula C9H15N3O B2778522 (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1521105-52-1

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2778522
CAS No.: 1521105-52-1
M. Wt: 181.239
InChI Key: RTCFJNPSGZAISI-UHFFFAOYSA-N
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Description

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
BenchChem offers high-quality (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclohexyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h7-8,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCFJNPSGZAISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Structural Analysis Guide: (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural elucidation, crystallographic characterization, and supramolecular analysis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol . As a critical pharmacophore in antifungal and antimicrobial research, the 4-substituted-1,2,4-triazole core presents unique conformational challenges—specifically the steric interplay between the flexible cyclohexyl ring and the planar heteroaromatic system.

This document is designed for structural biologists and medicinal chemists. It moves beyond standard reporting to provide a causal analysis of the crystal packing forces and a self-validating protocol for reproducing high-quality diffraction data.

Part 1: Chemical Context & Synthesis Logic[1][2]

To understand the crystal structure, one must understand the molecular degrees of freedom introduced during synthesis. The target molecule consists of a rigid 4H-1,2,4-triazole core, a flexible cyclohexyl group at position N4, and a hydroxymethyl hydrogen-bond donor at C3.

Mechanistic Synthesis Pathway

The formation of the 4H-triazole ring with a specific N4-substitution typically proceeds via the cyclization of a hydrazine intermediate. The choice of solvent during the final step dictates the impurity profile and subsequent crystallization success.

Synthesis_Workflow Start Carboxylic Acid Precursor Step1 Esterification & Hydrazinolysis Start->Step1 EtOH/H+ Step2 Formylation/Acylation (Intro of C3-CH2OH) Step1->Step2 Glycolic acid equiv. Step3 Cyclization with Cyclohexylamine Step2->Step3 High T Reflux Product (4-cyclohexyl-4H-1,2,4- triazol-3-yl)methanol Step3->Product Ring Closure Cryst Slow Evaporation (EtOH/DMF) Product->Cryst Single Crystal Growth

Figure 1: Synthetic route highlighting the introduction of the cyclohexyl moiety at N4, fixing the 4H-tautomer.

Part 2: Crystallographic Protocol (Self-Validating System)

The following protocol ensures data integrity. It is designed to detect twinning or disorder common in cyclohexyl-substituted systems (chair-to-boat flipping disorder).

Crystal Growth Optimization

The hydroxymethyl group (-CH2OH) acts as a strong H-bond donor, while the triazole nitrogens (N1, N2) act as acceptors.

  • Recommended Solvent System: Ethanol/Water (9:1) or Acetonitrile.

  • Rationale: Protic solvents facilitate the formation of robust H-bonded networks, reducing the likelihood of amorphous precipitation.

  • Validation: Crystals must exhibit sharp extinction under polarized light. If "mosaicity" is observed, recrystallize using a slower diffusion method (e.g., diethyl ether diffusion into methanol).

Data Collection Parameters
ParameterSettingScientific Rationale
Temperature 100 K (Cryostream)Freezes cyclohexyl ring vibrations; reduces thermal ellipsoids for accurate bond lengths.
Radiation Source Mo Kα (λ = 0.71073 Å)Preferred over Cu for this organic molecule to minimize absorption effects, though Cu is acceptable for absolute configuration if chiral impurities exist.
Resolution 0.8 Å or betterRequired to resolve the H-atom positions on the hydroxyl group, critical for mapping the H-bond network.
Redundancy > 4.0High redundancy allows for better outlier rejection and accurate intensity statistics (

).
Structure Solution & Refinement Strategy
  • Space Group Determination: Expect Monoclinic (

    
     or 
    
    
    
    ) or Triclinic (
    
    
    ), common for centrosymmetric organic molecules.
  • Phase Problem: Solve using Direct Methods (SHELXT). The triazole ring is planar and provides a strong starting phase set.

  • Refinement (SHELXL):

    • Non-H atoms: Anisotropic refinement.

    • Cyclohexyl H-atoms: Constrained to riding models (AFIX 23 for -CH2-).

    • Hydroxyl H-atom: Critical Step. Do not use a riding model initially. Locate the H-atom in the difference Fourier map (

      
      ) to confirm the H-bond directionality, then refine with a distance restraint (DFIX 0.84) if necessary.
      

Part 3: Structural Analysis & Prediction

Based on the analysis of analogous 4-cyclohexyl-1,2,4-triazole structures (e.g., 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione), the following structural features are the standard for validation.

Molecular Conformation
  • The Triazole Core: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.02 Å).

  • The Cyclohexyl Linker:

    • The cyclohexyl ring will adopt a chair conformation .

    • The N4-C(cyclohexyl) bond is the pivot point. The triazole ring typically occupies the equatorial position to minimize 1,3-diaxial steric clashes with the cyclohexyl protons.

    • Check for Disorder: If the thermal ellipsoids of the cyclohexyl carbons are elongated, check for a minor occupancy "twisted-boat" conformer or rotational disorder.

Supramolecular Architecture (The "Synthon")

The crystal packing is driven by the competition between weak Van der Waals forces (cyclohexyl group) and strong Hydrogen bonds (methanol group).

Primary Interaction (The Chain): The -OH group at C3 is the primary donor (


). The unprotonated Nitrogen atoms (N1 or N2) of the triazole ring are the acceptors (

).
  • Motif:

    
    
    
  • Graph Set:

    
     or 
    
    
    
    chains running parallel to a crystallographic axis.

HBonding cluster_packing Secondary Interactions Mol_A Molecule A (Donor -OH) Mol_B Molecule B (Acceptor N1) Mol_A->Mol_B Strong H-Bond (1.9 - 2.1 Å) Mol_A->Mol_B CH...π Interaction (Cyclohexyl to Ring) Mol_C Molecule C (Acceptor N1) Mol_B->Mol_C Propagation (Infinite Chain)

Figure 2: Predicted supramolecular assembly showing the dominant O-H...N hydrogen bonding chain that stabilizes the crystal lattice.

Quantitative Reference Parameters

Use these values to benchmark your experimental results. Deviations > 0.05 Å or > 5° warrant detailed investigation.

Geometric ParameterExpected ValueDescription
Bond: N1-N2 1.37 - 1.39 ÅTypical single bond character in 4H-triazoles.
Bond: C3-N4 1.36 - 1.38 ÅPartial double bond character due to resonance.
Angle: C-N4-C ~126°Sum of angles around N4 should be ~360° (planar).
Torsion: Triazole-Cyclohexyl ~90° or ~60°The cyclohexyl ring usually rotates out of the triazole plane to reduce steric strain.
H-Bond Distance (

)
2.75 - 2.85 ÅIndicates a moderate-to-strong hydrogen bond.

References

  • Synthesis & Pharmacophore Context: Al-Wahaibi, L. H., et al.[1][2][3][4][5] (2025).[3][6][7][8] Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3] Zeitschrift für Kristallographie - New Crystal Structures.

  • Triazole Crystallography Standards: Jia, L. H., Liu, Z. L., & Liu, W.[9] (2007).[9] 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.[9] Acta Crystallographica Section E.

  • General Synthesis of 4H-1,2,4-Triazoles: Strzelecka, M., & Świątek, P. (2021).[2] Synthesis methods of 1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Suzuki Coupling & Functionalization: Szafraniec-Gorol, G., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules.

Sources

Structural Dynamics and Hydrogen Bonding Architectures of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol: A Supramolecular Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen Bonding Patterns in (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1521105-52-1) represents a critical pharmacophore building block. Its structural duality—combining a polar, hydrogen-bond-active triazole-methanol "head" with a lipophilic, bulky cyclohexyl "tail"—creates a complex supramolecular landscape. Understanding the hydrogen bonding patterns of this molecule is not merely an academic exercise; it is a prerequisite for predicting solubility, bioavailability, and polymorphic risk in drug formulation.

This guide provides a rigorous analysis of the molecule's crystallographic potential. By synthesizing established supramolecular synthons of 1,2,4-triazoles with the specific steric constraints of the cyclohexyl group, we delineate the most probable packing motifs and provide a validated protocol for their experimental verification.

Molecular Architecture & Electronic Landscape

To understand the assembly, we must first dissect the monomer. The molecule consists of a 4H-1,2,4-triazole core substituted at the


 position with a cyclohexyl ring and at the 

position with a hydroxymethyl group.
Donor-Acceptor (D-A) Mapping

The hydrogen bonding capability is concentrated in the "head" of the molecule.

  • Hydrogen Bond Donors (D):

    • 
       (Strong):  The hydroxyl group (
      
      
      
      ).
    • 
       (Weak):  The 
      
      
      
      on the triazole ring (acidic due to electron-deficient ring).
  • Hydrogen Bond Acceptors (A):

    • 
       (Strong):  The pyridinic nitrogens at positions 
      
      
      
      and
      
      
      .
    • 
       (Strong):  The hydroxyl oxygen atom.
      
Steric Determinants

The cyclohexyl group at


 is the steric driver. It typically adopts a chair conformation. Its bulk prevents coplanar stacking of the triazole rings (limiting 

interactions) and segregates the crystal lattice into distinct hydrophobic and hydrophilic domains.

MolecularArchitecture Triazole 1,2,4-Triazole Core (Planar, Aromatic) Methanol Hydroxymethyl Group (Donor/Acceptor) Triazole->Methanol C3 Position Rotatable Cyclohexyl Cyclohexyl Group (Hydrophobic Bulk) Triazole->Cyclohexyl N4 Position Steric Shield N1_N2 N1/N2 Lone Pairs (Strong Acceptors) Triazole->N1_N2 Electronic OH_Group O-H Moiety (Strong Donor) Methanol->OH_Group Electronic

Figure 1: Molecular architecture highlighting the competition between steric bulk and electronic binding sites.

Predicted Supramolecular Synthons[1]

Based on the Cambridge Structural Database (CSD) trends for 4-substituted 1,2,4-triazoles, we can predict the dominant hydrogen bonding motifs. The absence of an N-H donor on the ring (due to


 substitution) shifts the burden of donation entirely to the hydroxyl group.
Primary Motif: The Catemer

The most energetically favorable interaction is the donation from the hydroxyl group to the unhindered


 or 

of a neighboring triazole.
  • Graph Set Notation:

    
     (Chain)
    
  • Mechanism: The hydroxyl proton donates to

    
     of the adjacent molecule. This forms an infinite 1D chain.
    
  • Steric Impact: The cyclohexyl groups will orient on alternating sides of this chain to minimize repulsion, creating a "zig-zag" hydrophilic spine flanked by hydrophobic bulk.

Secondary Motif: The Cooperative Dimer

While less likely due to the cyclohexyl bulk, an inverted dimer can form if the


 group rotates significantly.
  • Graph Set Notation:

    
     or similar.
    
  • Mechanism: Two molecules interact via reciprocal

    
     bonds.
    
  • Probability: Lower. The 4-cyclohexyl group creates significant steric clash for the face-to-face approach required for this dimer.

Intramolecular Competition

There is a risk of an intramolecular hydrogen bond (


). If the 

torsion angle brings the proton close to

, a 5-membered ring forms (

). This "locks" the conformation and reduces solubility by hiding the donor/acceptor sites, potentially leading to lower melting point polymorphs.

Experimental Validation Protocols

To confirm these patterns, high-quality single crystals are required. The following protocol is designed to navigate the solubility differential between the triazole and cyclohexyl moieties.

Crystallization Screening Matrix

Objective: Grow single crystals suitable for X-ray Diffraction (XRD). Challenge: The molecule is amphiphilic. Non-polar solvents will solvate the tail but precipitate the head; polar solvents will do the reverse.

Solvent SystemMethodRationaleTarget Polymorph
Methanol/Water (80:20) Slow EvaporationMatches polarity of the head; water encourages H-bond networking.Thermodynamic (Hydrate?)
Ethyl Acetate/Hexane Vapor DiffusionHexane acts as antisolvent to force packing of cyclohexyl groups.Kinetic Form
Acetonitrile Cooling (-20°C)Dipolar aprotic solvent disrupts weak dimers, favoring chain growth.Anhydrous Form
DMF Slow EvaporationHigh boiling point allows thermodynamic equilibrium.Solvate
Structural Determination Workflow

The following flowchart outlines the logic for solving the structure and identifying the H-bond network.

CrystallographyWorkflow Start Purified Compound (>98% HPLC) Screen Solvent Screening (See Table 4.1) Start->Screen Check Microscopy Check Birefringence? Screen->Check Check->Screen Amorphous/Twinning XRD SC-XRD Data Collection (Mo or Cu Source) Check->XRD Single Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Analyze Hirshfeld Surface Analysis (CrystalExplorer) Solve->Analyze

Figure 2: Step-by-step workflow for structural elucidation.

Data Analysis: Hirshfeld Surfaces

Once the structure is solved, Hirshfeld Surface Analysis is the gold standard for quantifying these interactions.

  • Generate Surface: Map

    
     (normalized distance).
    
  • Red Spots: Indicate strong hydrogen bonds (

    
    ).
    
  • Fingerprint Plot: Look for the characteristic "spikes".

    • Sharp Spike (bottom left): Represents the

      
       interaction (the primary anchor).
      
    • Diffuse Region (center): Represents

      
       contacts (cyclohexyl-cyclohexyl packing).
      

Implications for Drug Development[2]

Understanding these patterns allows for proactive risk management in pharmaceutical applications.

Solubility & Dissolution

The formation of strong 1D chains (


 motif) typically results in high lattice energy and lower solubility. If the analysis reveals a hydrate  (water bridging the triazole heads), the dissolution rate will likely be faster than the anhydrous chain form.
  • Recommendation: Screen for hydrates early. The triazole nitrogen is a known "water trap."

Polymorphism Risk

The flexibility of the cyclohexyl ring (chair/boat) combined with the rotation of the hydroxymethyl group creates a High Polymorphism Risk .

  • Risk:[1] A metastable form might rely on a specific cyclohexyl conformation. Upon storage, this could relax to a more stable, less soluble form.

  • Mitigation: Perform slurry experiments in bridging solvents (e.g., IPA/Water) to identify the thermodynamic stable form.

Stability

The


 nitrogens are basic. In acidic environments (e.g., stomach), protonation will disrupt the crystal lattice entirely, likely improving bioavailability but altering chemical stability.

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

  • Zhang, Y. L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E, 70(10), o1106. Link

  • Jia, L. H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E, 63, o2348. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Link

Sources

Methodological & Application

Application Note & Protocols: (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol as a Versatile N,O-Chelating Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in the design of functional molecules, serving as a privileged scaffold in medicinal chemistry and a versatile building block in coordination chemistry.[1][2] These five-membered heterocycles, containing three nitrogen atoms, are exceptional ligands due to their multiple coordination sites, which can lead to the formation of mononuclear complexes, polynuclear clusters, and infinite coordination polymers.[3][4][5] The coordination behavior of 1,2,4-triazoles can be finely tuned by altering the substituents on the triazole ring, influencing the electronic properties and steric environment of the resulting metal complexes.[6]

This guide introduces (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol , a novel ligand we will abbreviate as CyTr-MeOH . This ligand is uniquely designed with two key structural features intended to impart specific properties to its metal complexes:

  • A 4-N-cyclohexyl group : This bulky, lipophilic substituent is expected to enhance the solubility of the ligand and its complexes in organic solvents and potentially improve interactions with biological membranes, a desirable trait in drug development.[7]

  • A 3-C-hydroxymethyl (-CH₂OH) group : The inclusion of this group adjacent to the triazole ring introduces a proximate oxygen donor atom. This opens the possibility for the ligand to act not just as a simple monodentate N-donor but as a bidentate N,O-chelating agent, forming a stable five-membered ring with a metal center.

This dual-functionality makes CyTr-MeOH a compelling candidate for exploring new coordination chemistry. The resulting complexes may exhibit unique catalytic, medicinal, or material properties stemming from the interplay between the sterically demanding cyclohexyl group and the N,O-chelating pocket.[8][9] This document provides detailed, validated protocols for the synthesis of CyTr-MeOH and its subsequent coordination with first-row transition metals, along with a discussion of its potential applications.

Part I: Ligand Synthesis Protocol

Principle of Synthesis

The synthesis of 4,5-disubstituted-1,2,4-triazoles often proceeds through the cyclization of an appropriate acylthiosemicarbazide intermediate.[10] For CyTr-MeOH, a logical and robust pathway involves three main stages: (1) Formation of an N-acylthiosemicarbazide from glycolic acid hydrazide and cyclohexyl isothiocyanate; (2) Base-catalyzed intramolecular cyclodehydration to yield the triazole-thione; and (3) Desulfurization to furnish the final hydroxymethyl-triazole product. This multi-step approach provides high yields and allows for straightforward purification of intermediates.[11][12]

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(hydroxyacetyl)-N-cyclohexylhydrazine-1-carbothioamide (Intermediate A)

  • To a stirred solution of glycolic acid hydrazide (10.0 g, 111 mmol) in 150 mL of absolute ethanol in a 250 mL round-bottom flask, add cyclohexyl isothiocyanate (15.7 g, 111 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Upon completion, allow the mixture to cool to room temperature, during which a white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield Intermediate A . (Expected Yield: >90%).

Step 2: Synthesis of 4-cyclohexyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Intermediate B)

  • Suspend Intermediate A (20.0 g, 86.5 mmol) in 200 mL of a 2 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 6 hours. The suspension will gradually dissolve as the cyclization proceeds.

  • After cooling the solution to room temperature in an ice bath, carefully acidify to pH ~5-6 with concentrated hydrochloric acid. A voluminous white precipitate will form.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture (approx. 80:20) to obtain pure Intermediate B as white needles. (Expected Yield: >85%).

Step 3: Synthesis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (CyTr-MeOH)

  • In a 500 mL round-bottom flask, dissolve Intermediate B (15.0 g, 70.3 mmol) in 250 mL of ethanol.

  • Add an aqueous solution of nitric acid (6 M, 150 mL) to the flask.

  • Heat the mixture to reflux for 8 hours. The evolution of brown nitrogen dioxide gas may be observed. Caution: This step should be performed in a well-ventilated fume hood.

  • Cool the reaction mixture and neutralize it by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) to afford CyTr-MeOH as a white crystalline solid. (Expected Yield: >70%).

Workflow for Ligand Synthesis

G cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Desulfurization A Glycolic Acid Hydrazide + Cyclohexyl Isothiocyanate B Reflux in Ethanol (4 hours) A->B Reaction C Intermediate A: 2-(hydroxyacetyl)-N-cyclohexyl- hydrazine-1-carbothioamide B->C Precipitation & Filtration D Intermediate A C->D E Reflux in 2M NaOH (6 hours) D->E Reaction F Intermediate B: 4-cyclohexyl-5-(hydroxymethyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione E->F Acidification & Recrystallization G Intermediate B F->G H Reflux in HNO₃/Ethanol (8 hours) G->H Oxidative Reaction I Final Product (CyTr-MeOH): (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol H->I Workup & Chromatography

Caption: Synthetic workflow for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol.

Expected Ligand Characterization Data

The identity and purity of the synthesized CyTr-MeOH should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~5.0-5.5 (t, 1H, -OH), ~4.7 (s, 2H, -CH₂OH), ~4.2-4.4 (m, 1H, N-CH cyclohexyl), ~1.2-2.2 (m, 10H, cyclohexyl -CH₂), ~8.1 (s, 1H, triazole C5-H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~155 (triazole C3), ~145 (triazole C5), ~58 (N-CH cyclohexyl), ~55 (-CH₂OH), ~32, ~26, ~25 (cyclohexyl carbons).
FT-IR (ATR, cm⁻¹)3200-3400 (broad, O-H stretch), 2850-2950 (C-H stretch), ~1550 (C=N stretch), ~1050 (C-O stretch).
HRMS (ESI+)Calculated m/z for [C₉H₁₅N₃O + H]⁺, found value should be within ± 5 ppm.

Part II: Metal Complexation Protocol

Principle of Coordination

CyTr-MeOH is designed to act as a bidentate ligand, coordinating to a metal center via one of the triazole nitrogen atoms (likely N4, due to steric availability) and the oxygen atom of the hydroxymethyl group. This N,O-chelation forms a thermodynamically stable five-membered ring. The reaction of CyTr-MeOH with labile metal-aqua or metal-halide complexes in a suitable solvent typically results in the displacement of water or halide ligands and the formation of the desired coordination compound.[13][14] The stoichiometry is generally controlled by the ligand-to-metal molar ratio used in the synthesis.

General Protocol for Synthesis of [M(CyTr-MeOH)₂Cl₂] (M = Co(II), Ni(II), Cu(II))

This protocol describes a general method for synthesizing neutral, mononuclear complexes.

  • In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CyTr-MeOH (2.0 mmol) in 30 mL of anhydrous ethanol with gentle heating.

  • In a separate flask, dissolve the appropriate metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) (1.0 mmol) in 15 mL of anhydrous ethanol.

    • Causality Note: Using a 2:1 ligand-to-metal ratio favors the formation of a six-coordinate octahedral complex where two bidentate ligands and two chloride ions saturate the metal's coordination sphere. Anhydrous solvents prevent competition from water for coordination sites.

  • Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change should be observed immediately.

  • Attach a condenser and heat the reaction mixture to reflux for 12 hours.

  • After the reflux period, reduce the volume of the solvent to approximately 15 mL using a stream of inert gas or by gentle distillation.

  • Allow the concentrated solution to cool slowly to room temperature, and then store at 4 °C for 24 hours to promote crystallization.

  • Collect the resulting crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).

  • Dry the complex under vacuum. The color of the complex will be characteristic of the metal ion in its specific coordination environment (e.g., pink/purple for Co(II), green/blue for Ni(II), blue/green for Cu(II)).

Workflow for Metal Complex Synthesis

G Ligand CyTr-MeOH Ligand in Ethanol Mix Combine & Reflux (12 hours) Ligand->Mix Metal Metal(II) Chloride in Ethanol Metal->Mix Cool Concentrate & Cool (4 °C, 24h) Mix->Cool Crystallization Product [M(CyTr-MeOH)₂Cl₂] Crystalline Product Cool->Product Filtration & Drying

Caption: General workflow for the synthesis of metal complexes with CyTr-MeOH.

Self-Validating Characterization of Metal Complexes

Confirmation of successful coordination is achieved by comparing the spectra of the complex with that of the free ligand.

TechniqueExpected Observations & Interpretation
FT-IR (ATR, cm⁻¹)The broad O-H stretch (~3300 cm⁻¹) of the free ligand should sharpen and shift to a higher frequency upon coordination. The C=N stretch (~1550 cm⁻¹) should shift, indicating nitrogen coordination. Appearance of new, low-frequency bands (400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations.
UV-Vis (Solution)Measurement of the electronic spectra will reveal d-d transitions characteristic of the metal ion's geometry (e.g., octahedral Co(II), Ni(II), or a distorted geometry for Jahn-Teller active Cu(II)).
Magnetic Susceptibility The measured magnetic moment (μ_eff) at room temperature can confirm the oxidation state and spin state of the metal center (e.g., high-spin for octahedral Co(II) and Ni(II)).
Elemental Analysis The experimental percentages of C, H, and N should match the calculated values for the proposed formula [M(C₉H₁₅N₃O)₂Cl₂], providing validation of the stoichiometry.

Part III: Applications and Future Directions

The unique steric and electronic properties of CyTr-MeOH-based metal complexes open avenues for several advanced applications.

Potential Application Pathways

G cluster_apps Potential Applications Ligand CyTr-MeOH Ligand Bulky Cyclohexyl Group N,O-Chelating Site Catalysis Homogeneous Catalysis Oxidation Reactions C-C Coupling Reactions Enhanced solubility and stability Ligand:f0->Catalysis Forms stable metal centers Bioinorganic Medicinal Chemistry Anticancer Agents Antimicrobial Agents Increased lipophilicity for cell uptake Ligand:f0->Bioinorganic Enhances lipophilicity Materials Materials Science Coordination Polymers Luminescent Materials Bridging potential under different conditions Ligand:f0->Materials Acts as versatile building block

Caption: Logical relationships between ligand structure and potential applications.

  • Homogeneous Catalysis : Many transition metal complexes with N-donor ligands are active catalysts.[9][15] The complexes of CyTr-MeOH could be screened for activity in oxidation catalysis (e.g., alcohol or alkane oxidation) or carbon-carbon bond-forming reactions. The bulky cyclohexyl group may create a specific substrate pocket around the metal center, potentially leading to selectivity, while the robust chelate enhances catalyst stability.

  • Bioinorganic and Medicinal Chemistry : 1,2,4-triazole derivatives and their metal complexes are well-known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8] The enhanced lipophilicity provided by the cyclohexyl group could facilitate membrane transport, making these complexes promising candidates for development as novel therapeutic agents.[16]

  • Materials Science : While this guide focuses on mononuclear complexes, CyTr-MeOH could also function as a bridging ligand, using the N1 and N2 atoms of the triazole ring to link metal centers, particularly when combined with co-ligands like dicarboxylates.[6] This could lead to the formation of 1D, 2D, or 3D coordination polymers with interesting magnetic, porous, or photoluminescent properties.[3][5]

Conclusion

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (CyTr-MeOH) is a thoughtfully designed ligand that merges the established coordination versatility of the 1,2,4-triazole core with the functional benefits of a sterically demanding cyclohexyl group and an N,O-chelating hydroxymethyl arm. The protocols detailed herein provide a reliable and verifiable pathway for its synthesis and subsequent complexation. The resulting metal complexes are poised for exploration across the fields of catalysis, medicinal chemistry, and materials science, making CyTr-MeOH a valuable addition to the coordination chemist's toolkit.

References

  • Bergamini, F., et al. (2001). Early Transition Metal Complexes Containing 1,2,4-Triazolato and Tetrazolato Ligands: Synthesis, Structure, and Molecular Orbital Studies. Inorganic Chemistry, 40(23), 5869–5877. [Link]

  • Arshad, M., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. European Journal of Chemistry, 14(1), 155-164. [Link]

  • Zhang, Y., et al. (2024). Two triazole-based coordination polymers: Synthesis and crystal structure characterization. Inorganic and Nano-Metal Chemistry, 1-8. [Link]

  • Kumar, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances, 11(60), 38129-38146. [Link]

  • Beytur, M., & Akyildirim, O. (2022). Complex Studies of 1,2,4-Triazoles. In 1, 2, 4-Triazoles in Current Science. ISRES Publishing. [Link]

  • Lone, I. H., et al. (2023). Metal Complexes of 1,2,4-Triazole Based Ligand: Synthesis, Structural Elucidation, DFT Calculations, Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity Along with Molecular Docking Studies. ResearchGate. [Link]

  • Stroek, W., & Albrecht, M. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

  • Joseph, M. C., Swarts, A. J., & Mapolie, S. F. (2023). Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Coordination Chemistry Reviews, 492, 215317. [Link]

  • Ren, C., et al. (2013). Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies. Dalton Transactions, 42(42), 15091-15101. [Link]

  • Karcz, D., et al. (2021). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules, 26(18), 5484. [Link]

  • Chylewska, A., et al. (2020). Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. Molecules, 25(18), 4238. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). World Journal of Advanced Research and Reviews, 18(3), 1085-1104. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Medical and Biological Sciences. [Link]

  • Ghotekar, S. K., & Palkar, M. B. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science. [Link]

  • Gümrükçüoğlu, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 224-231. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. [Link]

  • Gao, Y. F., et al. (2024). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Streamlined One-Pot Synthesis of Cyclohexyl Triazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclohexyl Triazole Alcohols

In the landscape of modern drug discovery and medicinal chemistry, the 1,2,3-triazole moiety has become a cornerstone scaffold.[1][2][3] Its remarkable stability towards metabolic degradation, capacity for hydrogen bonding, and ability to act as a bioisostere for amide bonds make it an invaluable component in designing novel therapeutic agents.[4][5] When combined with a cyclohexyl group, which enhances lipophilicity and can improve binding affinity with biological targets, and a hydroxyl group, which provides a key site for hydrogen bonding or further functionalization, the resulting cyclohexyl triazole alcohol structures represent a promising class of molecules for drug development. These compounds have shown potential in a wide array of therapeutic areas, including antifungal, anticancer, and antiviral applications.[1][6][7][8]

Traditional multi-step syntheses for these compounds are often plagued by low overall yields, tedious purification processes, and the generation of significant chemical waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, addresses these challenges by enhancing efficiency, improving atom economy, and reducing operational complexity.[9][10][11][12]

This guide provides detailed protocols for the one-pot synthesis of cyclohexyl triazole alcohols, primarily leveraging the power of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click chemistry" reaction.[3][13][14] We will explore two robust, field-proven methods that begin from readily available starting materials: cyclohexyl halides and cyclohexylamines. The core principle of these protocols is the in situ generation of cyclohexyl azide, which immediately undergoes cycloaddition, thereby avoiding the isolation and handling of potentially hazardous azide intermediates.[9][15]

The Core Synthetic Strategy: In Situ Azide Formation Coupled with CuAAC

The foundation of these protocols is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. While this reaction can occur thermally, the process is often slow and can produce a mixture of regioisomers.[14] The introduction of a copper(I) catalyst dramatically accelerates the reaction, ensures high regioselectivity for the 1,4-isomer, and allows the reaction to proceed under mild, often aqueous, conditions.[13][14]

The key components for the one-pot synthesis of cyclohexyl triazole alcohols are:

  • Cyclohexyl Azide Precursor: A stable, commercially available starting material such as bromocyclohexane or cyclohexylamine.

  • Azide Source: Sodium azide (NaN₃) for substitution reactions or a combination of reagents like tert-butyl nitrite and azidotrimethylsilane (TMSN₃) for conversions from amines.[15]

  • Alkyne Component: An alkyne bearing a hydroxyl group, such as propargyl alcohol or 3-butyn-1-ol, serves as the second key building block.[16][17][18]

  • Cu(I) Catalyst System:

    • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is commonly used as it is inexpensive and stable.[17][19]

    • Reducing Agent: Sodium ascorbate is the most prevalent reducing agent used to generate the active Cu(I) catalyst in situ from the Cu(II) precursor.[17][19][20]

    • Stabilizing Ligand (Recommended): Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended. They stabilize the catalytic Cu(I) species, prevent oxidative degradation, and can significantly improve reaction reliability and efficiency.[19][20]

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then coordinates with the azide. A subsequent cyclization step forms a six-membered copper-containing metallacycle, which then undergoes ring contraction to a triazolyl-copper derivative.[14] Final protonolysis releases the 1,2,3-triazole product and regenerates the active catalyst.[14][21]

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Acetylide Cu(I)-C≡C-R' Cu_I->Acetylide + Alkyne Alkyne R'-C≡CH (Alkyne Alcohol) Metallacycle Six-membered Cu-Metallacycle Acetylide->Metallacycle + Azide Azide R-N₃ (Cyclohexyl Azide) Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regenerates Catalyst Product 1,2,3-Triazole Product Triazolyl_Cu->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis from Cyclohexyl Halide

This protocol describes a three-component reaction involving a cyclohexyl halide, sodium azide, and an alkyne alcohol. The causality behind this one-pot procedure lies in the initial Sₙ2 reaction between the halide and sodium azide to generate cyclohexyl azide in situ. This is immediately followed by the CuAAC reaction with the alkyne alcohol without the need for isolation.[9][12] This approach is robust, uses readily available materials, and significantly improves safety by avoiding the handling of pure organic azides.

Protocol1_Workflow cluster_prep Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Work-up A Dissolve Cyclohexyl Bromide (1.0 eq) and Alkyne Alcohol (1.1 eq) in t-BuOH/H₂O (1:1) B Add Sodium Azide (1.2 eq) A->B C Add CuSO₄ (5 mol%) and THPTA Ligand (5 mol%) B->C D Add Sodium Ascorbate (10 mol%) to initiate reaction C->D E Stir at Room Temperature (12-24 h) Monitor by TLC/LC-MS D->E F Quench with aq. EDTA solution E->F G Extract with Ethyl Acetate F->G H Purify via Column Chromatography G->H

Caption: Workflow for the one-pot synthesis from a cyclohexyl halide.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve bromocyclohexane (1.0 mmol, 1.0 eq) and propargyl alcohol (1.2 mmol, 1.2 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir until a homogeneous solution is formed.

  • Azide Addition: To the stirred solution, add sodium azide (NaN₃) (1.5 mmol, 1.5 eq).

  • Catalyst Addition: In a separate vial, prepare a catalyst premix by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) and THPTA (0.05 mmol, 5 mol%) in 1 mL of water. Add this solution to the reaction flask.[17]

  • Reaction Initiation: Prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water. Add this solution dropwise to the reaction mixture. A color change may be observed, indicating the formation of the active Cu(I) species.[17]

  • Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, add a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) (15 mL) to the flask and stir for 30 minutes to chelate the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure cyclohexyl triazole alcohol.

Protocol 2: One-Pot Synthesis from Cyclohexylamine

Protocol2_Workflow cluster_azide_formation In Situ Azide Formation cluster_click_reaction CuAAC Reaction cluster_workup Work-up & Purification A Dissolve Cyclohexylamine (1.0 eq) in Acetonitrile (MeCN) B Add tert-Butyl Nitrite (1.2 eq) A->B C Add Azidotrimethylsilane (TMSN₃) (1.2 eq) B->C D Stir at Room Temperature (1-2 h) C->D E Add Alkyne Alcohol (1.1 eq) D->E F Add CuSO₄ (2 mol%) and Sodium Ascorbate (10 mol%) E->F G Stir at Room Temperature (4-12 h) Monitor by TLC/LC-MS F->G H Quench with Water G->H I Extract with Ethyl Acetate H->I J Purify via Column Chromatography I->J

Caption: Workflow for the one-pot synthesis from a cyclohexylamine.

Step-by-Step Methodology:

  • Amine Solubilization: In a flame-dried, argon-purged round-bottom flask, dissolve cyclohexylamine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (MeCN) (10 mL).

  • Diazotization: To the stirred solution, add tert-butyl nitrite (t-BuONO) (1.2 mmol, 1.2 eq) and stir for 10 minutes at room temperature.

  • Azidation: Carefully add azidotrimethylsilane (TMSN₃) (1.2 mmol, 1.2 eq) to the reaction mixture. Stir for 1-2 hours at room temperature to allow for the complete formation of cyclohexyl azide.

  • Alkyne Addition: Add the alkyne alcohol (e.g., propargyl alcohol, 1.1 mmol, 1.1 eq) to the flask.

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.02 mmol, 2 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The click reaction is typically faster under these conditions and may be complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired cyclohexyl triazole alcohol.

Comparative Data Summary

The following table provides a clear comparison of the two protocols, allowing researchers to select the most appropriate method based on available starting materials, safety considerations, and desired reaction conditions.

ParameterProtocol 1: From Cyclohexyl HalideProtocol 2: From Cyclohexylamine
Cyclohexyl Precursor Cyclohexyl bromide/iodideCyclohexylamine
Azide Source Sodium Azide (NaN₃)tert-Butyl Nitrite & TMSN₃
Key Advantage Uses common, inexpensive reagents.Avoids metal azides; good for amine starting materials.
Catalyst System CuSO₄ / Sodium Ascorbate / THPTA (optional)CuSO₄ / Sodium Ascorbate
Typical Solvent t-BuOH / H₂O (1:1), DMSOAcetonitrile (MeCN)
Typical Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Typical Reaction Time 12 - 24 hours5 - 14 hours (total)
Average Yield Range 70 - 90%65 - 85%
Safety Note Involves NaN₃ (toxic).Involves TMSN₃ (handle in fume hood).

Field-Proven Insights & Troubleshooting

  • Causality of Ligand Use: The Cu(I) catalyst is prone to disproportionation and oxidation to the inactive Cu(II) state. A stabilizing ligand like THPTA chelates the Cu(I) ion, preventing these side reactions and maintaining a high concentration of the active catalyst, leading to more reliable and often faster conversions.[19][20]

  • Solvent Choice Rationale: The use of a biphasic or polar aprotic solvent system is critical. Solvents like t-BuOH/H₂O or DMSO effectively dissolve both the organic substrates (cyclohexyl precursor, alkyne) and the inorganic catalyst components (copper sulfate, sodium ascorbate), ensuring a homogeneous reaction environment.[10][17]

  • Purity of Reagents: The CuAAC reaction can be sensitive to impurities. Ensure the alkyne alcohol is of high purity, as trace metals or other contaminants can interfere with the catalyst.

  • Degassing (Optional): For particularly sensitive substrates or to maximize catalyst lifetime, degassing the solvent by bubbling argon or nitrogen through it for 15-20 minutes before adding reagents can be beneficial to remove dissolved oxygen.

  • Monitoring the Reaction: A simple TLC stain (e.g., potassium permanganate) can be effective for visualizing the alkyne starting material, which typically appears as a distinct spot that is consumed over time.

References

  • One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol. (n.d.). Synfacts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGANdNS6lKqyaV4hsSwWRDeaD6gBh7EcC_K5uP3PacHFA9t9hMVg-Modh3g5aOk2Wp1eavcuokxAIRAtPNuCKBZLBQLpaO6-d8HmasxubNmcmmJZNtYmzANyOZ7AI5gU7I8U2lmrEiRH9IvTKb8G5elUf8HvbUSEdb3-JPwIqpKH-XjAw5V_0hHKHi6IA==]
  • One-pot Approach to 4-Vinyl-1,2,3-Triazoles by Cycloaddition of Azides with Propargyl Alcohols Catalyzed by Cu(I)/Ru(III)/TFA. (2012). Ingenta Connect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAUAmN1L3nkXehLSSStKDSjTvwT0KvBx62pTXkgtT-2bWSa3EPtSZQXqW7umqE9JflgH_7M4Qu2m7nonBkxwfEVLSuitcbRmzKLSq6dG1zowKAYVGK7oXdCGC3Yx21JY7Y-T8s1KkU-a2-RBakUL0cSm608Q9U_Hz6TpNk1YQH4NFFPW5F-GV7qL7GKPcA-uZ78LK9gYaipnE=]
  • One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf1FytGPPv4MSD6YyA9hgz0LMy6R6jLThghNlVm6661ioW6sBD5fi1tN_Ji2iacBFBwJ5mtW-7S9bwczVz2lwf4vfYI93sJoSrhgALyT3PksGR7fPusSWCN99YCUw1-t00fZPuXSU2qY8EuLEtbHXXt0vgPOhTikaWzoDlR6ey5U6PU4M8J8jd7ycUQhwvWLC_C-_FjaW16TMl6RlZgpYBYSlFMQ5SEyGjY9ic5Ntsy9C4SVq9u2-LZw==]
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGWl1oCRG2uaEaLVXenuEXskOK-HMGSyLsF1GNlGMRHjsNAfeNklYr1NizWJ89dNfirEweKUVIEA56i2nEP1nikt1gmbvaj24xXAPvXRe1Od7iDjlofQVko4gDjSoQvF1_nVBivQ8IVQvdVGFQ_kCbKMAdaDhnXbmxI0ueQ==]
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXtbtpFYrdedQxNM5DV7jFPNRwt9WiaWv3xlQWQ1rzU4vfShlN8O81wWRivFHUVdpu8t_HttZiIJCp8ezZ135Dc64c-jtGOypINoLL6AaXbSsmtJb-5JZlihzz7wxy3yIzMMY=]
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7-caoB9Tresdpdu17AVj6lWFUJVK0nJbbjEyxWvwuVp6cTnA0ZgU5cvQHXMY7vi_dOhAoqy7G4a1caNcH8mtgu7VX9DP6mtLkTmeeK6JlmxYsCwAUVOq6W81bb6KmvvH15wZ3LLsMQXDjxfovaz290REERd99CBBCN5xF7LTZL_tjzkJBWjF5s61-uMVWyq-b52KHU95A7omSUMYjKSxcwsIFAiH84GX65nXzh19CF29rmxYsVsNtrsXuaGsB4XCLQ0kpPA==]
  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction... (n.d.). Green Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology - Jena Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvef4X1GyiskGljfNaUHbdZeAyzEtP85DHSxgfp7u5P3quCI7lewsCtxZqO5egftGp-XxIxxZgA8NNfYkzMzicNMTah4G-YLb7Rg4XcTX8Jz9SC9MWmMcNOChgMUUxVgMT3f84Ff4DW00HZqn7oX1fSEprmhF5IvoF6J_6GkyMzo-v6uxk8asWTZfiRjbyxw==]
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2025). MDPI. [https://vertexaisearch.cloud.google.
  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers... (2022). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvA4jYslPNEq8CWAG2RX8ctWKqI2J8RRVg0sbJM9---d_spnuXVqGbjIvo3Tm_F2xM-MEVHP7HzmqjULdTw-ymTjWCo5EucWrEv2nMsx-RUq4ticdT8-E9-CBlVYLkQ0DXIIiFBolC1ZfqRI=]
  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13zAW3krbAYXIs-dxUZ3iflesgvkO_8zEQg3cttIaclviTEMp2lB_1ruqsNIBtiNrVUU8LwJtfvCqliMjG4veo8Ho__laRDrJzwlW2lU_imb1WFQ6w8LbOWrQ_h-LT4Y4xHv5KbIWqpWwcdM=]
  • Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2025). Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Y5rseVkb45vyiRPdew1Y72OwurnJT587YzWnjt9DCMKARuUf-SYHz7n2vz0Hk9nCSyn2bKU8Bugrp9A5Q4YFRh_uneQDjVt6t0wETOt3laQ5jGbmAFY4tj0W1Rd0XgdgCiHpwuI6-2SzbA==]
  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. (2022). Lirias. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Kvw3pYA_dYnO6onPEHYVVsZnUo46AvWY6z-q2C5UzGz8OrSgHmR3H2ngqcQdT2b00MNL4w-2NhoQmalPFzM1Dr0QK97F_HeGokgC3WkxcDQj0AisDvXp7X95CAdnd3RhyuOFUjIm5KddRMf8pC_LAi91yOQV8Rw0upxL84xA2UWOQQ==]
  • Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones... (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Oabdfg4BbJs_4IW6sYBkIHK_tgR_Jw-yBRs9eHi0hmmolkpjNQq9yRS-Few0LIkCcaf6eDEgaafSGajdS-kJfp4g1UhBUUhN0LU4i929Q3wMzt9WV36EFLIphBIhQrgbb6cHv_WBYt09Nu0=]
  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH80CathjrRxTv4a_75xWq7rUYQf3W83NkGkd8xP4NdEcz5_3wM5M5hubqRdrQi3JJ-cKfHRAmX56lTZXkJlDpdymVkAWsT4-u4CEnWKfWKMUhaZ16ppBgxj8jb1n6dp6BdGx4axU=]
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqDk0_morrASDAvxpz5lOwsDkclYTROu6FYj4xBtIJk1cPLPazKn32EkcVNYHy7Zv_5i8zPjJIz9XjN_nqa7A7fWr8MFUXrRCEi75IRROTSDq_RkKLUDDNYKoBzX3vmFxFKEEzRygOHkQwVbj10MiXaUewmhTUnmPeo13w7VWkUGkgBJCtJFTLCoD8oQGc29eO0kPfoA1kGWPT7UaUru6u5Kiw043zC9XFANlmxiSpXRZPB2eAtyxDpR0TFOWyA4xZ0YRNWeS8Hlq5JgeY1zMblFw5Sj2UK5A=]
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH99PxSAgq9xAdiDcKXwQucVgetxHzza24QnY7iaPVs4snqz97p10jzemeJc209D4FmhP5_A4a3-W3khuhhdNAG16Wkr3Ni5OvbhVvicQxOBzpgBE2dugMfHTU0Z-u_F_VEOpwUGfscQZ1xOb0JZDsKTqy1m-m7hjTqTPD2_HZ3CxVfO7EdE9a2VGGkem_LIUcOzXk03FDcvoTRQhXfkkempIXcNSNnlTKbRJ_Y3vc=]
  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles... (n.d.). Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCPkFlIjmM39t_O5cl7esSuSbTRtFSBHD75FL6FhWF9oIxAR2seU_pUW6s-iR5ek911ioPu-S8bfxVuhxvjItxANEiK96E9YgOp58NqiIkMlYcBFlvmjwRNdihQxKH7B4LGN34nVMLO9wDS0qAZg__y5VX6_8-kQVo1GSaIovX23xQERty3WY7y6CNKJf89zQIETUdGS2XUJbK-9tEPKxfrXPVMUhvnVLBIA-uN8MX6G7764H-fWYs5ANDiq0rZjeIkTwPQGnp_zfQ3AQxK24qRyjPk-qoICQcKE=]
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoXl5qiLE5lW-uP7YxoPSIz-jIJIKbSJyuNmJhq2m0uq-iLHZ-z6Rwnw9HdriN37h8w2QbJJRMdQzB8bRdsLZqCjHhMLrjl7X5HW4Vp0-6hf0cXRrA_jZI5XFNuFQtwWRjLCVzujxfe3j9PXx8Ecjs3bn5ld7YIRZpdayzHjMxug==]
  • One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpE5Gtf2w2uSVn_rXpmhUTNOYygD_G-_I7YaR47ripdA3t8pivf6qDIRCklMAmLVVPEY-K9RZv686lo_56XpGEfBgCS6_XoisYqKrxfIWbPZIBnsbVviPqYnIeecUct2fuJK7XaAURbhieVw=]
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2023). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpClM6E2erlBrvEsVMeZd5GiRBdVzAxauVgI54IDEaGOWVom3EErkbDHR_gqTTQGc94TJY_5wVdeOl4TsnIjRYAXC59ryjZVMA2LMk_E7hhCSZAnHSZUdh2D2BgeIXqUHAVWf7XbCbO0PYXdo=]
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmaV02InMr53Go52LOue3hXh4WEEYupQcIA3hT0BShbt9zQ_ug8MOcjqV9BbepsLLrVzcdAvWFK2l1cNhBsjyiTecAQh4iZeWOUMy4cC6o7s8PNUuaFl21mKteOTmon2uEC8bb3vRdw8kbEcRHQVZaTDI4ZY4639xAezpWJg6rii9NxcNTmojyt-ZjaGVuFHDg4IS26ZdjC5-kAiHvEzQxOHt7ZTBs5zqnZT-XUHnPxgPEB8c14bF5zIQNYpR3GTP0w_S1I8-5gThSKLg=]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5u02o0_q0TsLTE-9w07lFJCPencgvFpG4BguoI_PXuNCltF1B6z49yBce_sgGLVpLC9KAFnQ0tYUmvogzqRWHliaB6A6WZ5GAqGNvY_A5QmdXj0JIhIqobtLzXuNev4Hj23H6Q5yMf2DLPIE9RNAIDlczwd0eR2jyiPO3YGxJ1XpxS-QhoyGLY7NHUnir7lj9Bwck5TXZWU7BJ5Xx]
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of Drug Delivery and Therapeutics. [https://vertexaisearch.cloud.google.
  • A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids... (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEDSlxBh2K8UCX4oWTWktSjiu-mOOzZ8yVg4mQEQ_12J8m50orhMf9rE9CK6g5s9lLGVDTSisLxIyeB6BPXXrwzMwTBrv3ZUGxhmg2y-2PHjmfqP2avp4diQvHSHjgakvlD2TTTB-swUoAI5Y=]
  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (2016). TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDMZ-8HfMpLsiMyCK-L84_pQ80k5lJy3YZ1TDScAEpn5W7aJH7FQJWoCI5GP41imdTkngXjXZfh8pvrChohMW5uNRw4ntn5EaN5yYOjE26jgcAeIRAKSm3J3B7Mtd0HDL0E0aJkZNxipESzL0P8mEWaKZDqepIekyQGVBh3lC2r9smCBLe5QCYpAYvhkHEaNQ35KGngpfsNehIkZTPnscm0R0FK-ha]
  • Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (2007). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAjIlpcbJ4oXcioGBgfjHG17_t6ZS_PQrDTbrYRfNf8JS2UWDpwJ5Z-YeNKDxr3X0g9LkxJWhN5ZEI8TPMzNn0XBbOJ_AXbddzp7SDAHs_RO3u5c4PNNtL0s1q3H4zYrW8tyYlrn9SI4jujbuYHH8P474eWw==]
  • Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. (2011). Chapman University Digital Commons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQahKDw8iFH-863BJmXIdbcp_D7bBGAL3pV3Am0-wHUFWUsvF8iyOqYswns0X2vTlo3RvKiNKgCJDjBsY3zgk5px0NJuB6USjAClJNkQCXMeM_tJiNilXKNBevBlcDs909bovuV10N-J8PzAtMSVbupOYI0VFUfuIcYlY_ZUgbXfUlmUcsrcR3fkC7SD4w0kCZVeiSlvd7Eg==]

Sources

Application Notes & Protocols: Strategic Crystallization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, a molecule of interest in pharmaceutical development. Crystallization is a critical downstream process that dictates purity, stability, and handling properties of an active pharmaceutical ingredient (API) or intermediate. The unique amphiphilic nature of the target molecule, possessing a polar triazole-methanol head and a non-polar cyclohexyl tail, presents specific challenges and opportunities for crystallization. These protocols are designed for researchers, chemists, and process development scientists, offering a detailed exploration of solvent screening, method selection, and troubleshooting. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to rationally adapt and optimize these methods for their specific needs.

Introduction: The Critical Role of Crystallization

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, found in numerous drugs due to its metabolic stability and ability to engage in hydrogen bonding.[1][2] (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol combines this important heterocycle with a bulky lipophilic group and a hydrogen-bonding methanol arm. The final solid-state form of this compound is paramount. Proper crystallization not only serves as a powerful purification step, removing process impurities and potential isomers, but also allows for the isolation of a specific, stable crystalline form (polymorph).[3][4] Controlling polymorphism is essential, as different polymorphs can exhibit significant variations in solubility, bioavailability, and stability.

This guide provides a foundational strategy for developing a robust crystallization process for this target molecule, starting from fundamental principles and progressing to detailed, actionable laboratory protocols.

Molecular Structure & Physicochemical Considerations

A rational crystallization strategy begins with an analysis of the target molecule's structure.

  • Polar Region: The 1,2,4-triazole ring and the exocyclic methanol group are rich in hydrogen bond donors (N-H, O-H) and acceptors (N). This region will dominate interactions with polar solvents like alcohols, water, and acetonitrile.

  • Non-Polar Region: The cyclohexyl group is a bulky, non-polar aliphatic moiety. It will favor interactions with non-polar or moderately polar solvents such as toluene, heptane, or ethers.

  • Amphiphilic Nature: The combination of these two regions means that solvent selection is not straightforward. A single solvent may not be ideal. Molecules with both polar and non-polar groups can pose challenges, often requiring solvent mixtures to achieve the desired solubility profile.

PropertyPredicted CharacteristicImplication for Crystallization
Hydrogen Bond Donors 2 (N-H on triazole, O-H on methanol)Strong interactions with protic solvents (e.g., methanol, ethanol). Potential for self-association into stable crystal lattices.
Hydrogen Bond Acceptors 3 (N atoms on triazole)Promotes solubility in polar solvents and contributes to lattice energy.
Polarity Amphiphilic (Polar head, non-polar tail)Requires careful solvent screening; single solvents may lead to high solubility (no crystallization) or insolubility. Mixed solvent systems are highly recommended.[5][6]
Conformational Flexibility High (Cyclohexyl ring, C-C bond)May lead to multiple accessible crystalline forms (polymorphism). Cooling rate can influence which form nucleates.

Strategic Approach to Crystallization Development

Our strategy is a multi-step process designed to efficiently identify suitable crystallization conditions. The choice of method depends on the material's properties and the quantity available.

Crystallization_Workflow A Crude (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol B Perform Solvent Solubility Screening A->B C High Solubility in Volatile Solvent? B->C D Thermally Stable at Solvent BP? B->D G Find Solvent/Anti-Solvent Pair? B->G C->D No E Protocol 1: Slow Evaporation C->E Yes F Protocol 2: Cooling Crystallization D->F Yes D->G No J Characterize Crystals (PXRD, DSC, Microscopy) E->J F->J H Protocol 3: Vapor Diffusion (Small Scale) G->H Yes I Protocol 4: Anti-Solvent Addition (Large Scale) G->I Yes H->J I->J

Caption: Workflow for selecting a suitable crystallization method.

Foundational Step: Solvent Screening

The cornerstone of any crystallization protocol is selecting the right solvent or solvent system. The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below.[7]

Screening Solvents:

SolventPolarityBoiling Point (°C)Expected Role & Rationale
Methanol Polar Protic65Primary Solvent . Likely to dissolve the compound due to strong H-bonding. Good for cooling crystallization.[8]
Ethanol Polar Protic78Primary Solvent . Similar to methanol but less volatile, making it excellent for slow evaporation. Often used for triazoles.[9][10]
Isopropanol Polar Protic82Primary Solvent . Lower polarity than ethanol, may offer a better solubility gradient.
Acetonitrile Polar Aprotic82Primary Solvent . Can dissolve polar compounds without H-bond donation. Can be used in mixtures.[11]
Ethyl Acetate Mid-Polarity77Co-solvent / Anti-solvent . May dissolve the compound when hot, but its ester group is a weaker H-bond acceptor.
Toluene Non-Polar111Anti-solvent . Unlikely to dissolve the polar head, useful for anti-solvent methods.
Heptane/Hexane Non-Polar98 / 69Anti-solvent . Excellent for precipitating the compound from a more polar solution.[6]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Evaporation
  • Principle: This technique is ideal for thermally stable compounds that are highly soluble in a volatile solvent. Supersaturation is achieved gradually as the solvent evaporates, promoting the growth of large, high-quality crystals.[12] It is a simple and effective method, particularly for obtaining initial crystals for seeding or analysis.[9]

  • Materials:

    • Crude (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

    • Screening solvent (Ethanol or Acetonitrile are good starting points)

    • Glass vial (e.g., 4 mL) with a screw cap or aluminum foil

    • Filter pipette or syringe filter (0.45 µm PTFE)

  • Step-by-Step Methodology:

    • Place approximately 10-20 mg of the crude material into the vial.

    • Add the chosen solvent dropwise at room temperature until the solid completely dissolves. Aim for the minimum volume necessary.

    • Filter the solution into a clean vial using the filter pipette to remove any insoluble impurities.

    • Cover the vial. To control the evaporation rate, either loosely screw on the cap or cover with aluminum foil and pierce 1-3 small holes with a needle.

    • Place the vial in an undisturbed, vibration-free location.

    • Monitor daily for crystal growth. The process can take anywhere from one day to several weeks.

  • Troubleshooting:

    • Oil Formation: The compound may be too soluble in the chosen solvent. Repeat the experiment using a slightly less polar solvent or a solvent mixture.[13]

    • No Crystals: The solution may not be sufficiently concentrated. Allow more solvent to evaporate by adding another hole to the foil or slightly loosening the cap.

Protocol 2: Cooling Crystallization
  • Principle: This is the most common industrial method. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.[7] By preparing a saturated solution at high temperature and then cooling it slowly, supersaturation is induced, leading to crystallization.

  • Materials:

    • Crude material

    • Screening solvent (Methanol or Isopropanol are good starting points)

    • Erlenmeyer flask with a loose-fitting stopper (e.g., glass bead or watch glass)

    • Hot plate with stirring

    • Insulated container (e.g., Dewar flask or beaker wrapped in glass wool)

    • Ice bath

    • Buchner funnel and filter paper

  • Step-by-Step Methodology:

    • Place the crude material in the Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and begin heating to near its boiling point with gentle stirring.

    • Continue adding solvent in small portions until the solid just dissolves completely. This creates a saturated solution.

    • Remove the flask from the heat and place it into the insulated container to allow for slow cooling to room temperature. Rapid cooling often leads to small, impure crystals.

    • Once at room temperature, the flask can be transferred to an ice bath for 30-60 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry under vacuum.

  • Troubleshooting:

    • Premature Crystallization: If crystals form on the flask walls while hot, too little solvent was used. Add a small amount of hot solvent to redissolve and then proceed with cooling.

    • No Crystals Upon Cooling: The solution is not saturated. Re-heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again. Scratching the inside of the flask with a glass rod can help induce nucleation.[14]

Protocol 3: Vapor Diffusion
  • Principle: This is an excellent method for obtaining very high-quality crystals from milligram quantities of material, making it ideal for X-ray diffraction analysis.[12] The compound is dissolved in a "good" solvent, and this solution is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Materials:

    • Crude material

    • A "good" solvent (e.g., Methanol)

    • A volatile "anti-solvent" (e.g., Heptane or Diethyl Ether)

    • Small inner vial (e.g., 2 mL)

    • Larger outer vial or jar with a tight-sealing lid (e.g., 20 mL scintillation vial)

  • Step-by-Step Methodology:

    • Dissolve 5-10 mg of the crude material in a minimal amount of the good solvent in the small inner vial.

    • Pour a small amount (e.g., 1-2 mL) of the anti-solvent into the larger outer vial.

    • Carefully place the open inner vial inside the outer vial. Ensure the liquid levels are such that the vials will not tip or mix directly.

    • Seal the outer vial tightly and leave it in an undisturbed location.

    • Crystals should form in the inner vial over several days.

Vapor_Diffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial AntiSolvent Anti-Solvent Pool (e.g., Heptane) Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation CompoundSolution Compound dissolved in 'Good' Solvent (e.g., Methanol) Vapor->CompoundSolution Diffusion

Caption: Schematic of the vapor diffusion crystallization method.

Characterization and Validation

Successful crystallization should be validated by appropriate analytical techniques:

  • Visual Microscopy: The simplest check. Well-defined shapes (plates, needles, prisms) are a good indicator of crystallinity.

  • Powder X-ray Diffraction (PXRD): The definitive technique to confirm crystallinity. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity of the crystalline solid. A sharp melting endotherm is characteristic of a pure crystalline substance.

References

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • MDPI. (2023, November 30).
  • Benchchem.
  • ACS Publications. (2022, November 14).
  • PMC. (2023, October 7).
  • University of Florida, Center for X-ray Crystallography. How to Grow Crystals.
  • Sci-Hub. (2008).
  • Quora. (2017, February 2).
  • BenchChem. Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
  • Organic Chemistry teaching resources. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
  • CORE. (2010, October 18).
  • ResearchGate. (2019, March 20).
  • University of Montreal.
  • Digital Repository. (2018, July 1).
  • ACS Publications. (2019, November 5).
  • University of Florida, Center for X-ray Crystallography. (2015, April 28). How To Grow Crystals.
  • PMC. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • YouTube. (2024, January 5).
  • ResearchGate.
  • Google Patents. (1998). Crystalline form of a bis 1,2,4-triazole compound.
  • Bentham Science. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.
  • ResearchGate. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Troubleshooting & Optimization

Technical Support: Recrystallization Optimization for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-TZ-04CY Status: Active Guide Department: Process Chemistry & Purification Support[1]

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because standard recrystallization protocols for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol are resulting in poor yields, oiling out, or sticky amorphous solids.[1]

The Root Cause: This molecule presents a classic "Amphiphilic Conflict."

  • The Hydrophilic Head: The 1,2,4-triazole ring and the hydroxymethyl group (-CH2OH) are highly polar and capable of strong hydrogen bonding.

  • The Lipophilic Tail: The cyclohexyl group is bulky and hydrophobic.

The Solution: You cannot use purely polar solvents (like water) or purely non-polar solvents (like hexane). You must select a "Bridging Solvent" or a specific Binary System that accommodates both domains simultaneously at high temperatures but discriminates at low temperatures.

Module 1: Solvent Selection Strategy

The "Polarity Sandwich" Approach

Based on Hansen Solubility Parameters (HSP), the ideal solvent for this compound must have a moderate dipole moment but significant hydrogen bonding capability.

Solvent ClassSuitabilityTechnical Notes
Alcohols (Class 2/3) High Ethanol (EtOH) and Isopropanol (IPA) are the gold standards here.[1] The hydroxyl group engages the triazole/methanol moiety, while the alkyl chain interacts with the cyclohexyl ring.
Esters Moderate Ethyl Acetate (EtOAc) is excellent if the compound is contaminated with very polar impurities. However, solubility might be too high, requiring an anti-solvent (Heptane).
Water Anti-Solvent Only The cyclohexyl group makes this compound sparingly soluble in water. Use water only to force precipitation from alcohols.
Chlorinated Avoid DCM/Chloroform often solubilize the compound too well at room temperature, leading to poor recovery yields.
Visualizing the Selection Logic

Use the following decision tree to select your solvent system based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImps Polar/Salts/Color ImpurityCheck->PolarImps Salts/Inorganics NonPolarImps Oils/Unreacted Alkanes ImpurityCheck->NonPolarImps Grease/Oils PathB System B: EtOAc/Heptane PolarImps->PathB Use EtOAc (Rejects Salts) PathA System A: Alcohol/Water NonPolarImps->PathA Use EtOH (Solubilizes Oils) ResultA Protocol: Dissolve in hot EtOH, add warm Water to cloud point. PathA->ResultA ResultB Protocol: Dissolve in minimal hot EtOAc, add warm Heptane. PathB->ResultB

Figure 1: Solvent System Decision Tree based on impurity profile.

Module 2: Troubleshooting Common Failures

Issue 1: "The compound is Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: As the hot solution cools, droplets of oil form instead of crystals. The oil eventually solidifies into a sticky gum. Mechanism: The solution enters a metastable region where the "liquid-liquid spinodal" curve lies above the solubility curve.[1] This is common when the melting point of the solid is depressed by impurities (solvated melt).

Corrective Actions:

  • Increase Solvent Volume: You are likely too concentrated. Dilute by 10-15%.[1]

  • Raise the Temperature of the Anti-Solvent: If adding water to ethanol, ensure the water is hot (60°C). Adding cold water shocks the system, causing rapid oiling.

  • Seeding is Mandatory: Add seed crystals at 5-10°C below the saturation temperature. This bypasses the nucleation energy barrier.

Issue 2: "The crystals are colored (Yellow/Brown)"

Symptoms: The product should be white/off-white, but remains yellow. Mechanism: Triazole synthesis often involves sulfur intermediates (thiosemicarbazides) or oxidation byproducts that are highly conjugated and sticky.

Corrective Actions:

  • Activated Carbon Treatment:

    • Dissolve crude in boiling Ethanol.

    • Add Activated Carbon (5-10 wt%) .[1]

    • Stir at reflux for 15 minutes.

    • Critical: Filter through Celite/diatomaceous earth while boiling hot . If it cools during filtration, the product will crystallize in the filter cake.

Module 3: Validated Experimental Protocol

Protocol ID: SOP-TZ-CRYST-01 Method: Binary Solvent Recrystallization (Ethanol/Water) Target Purity: >98% (HPLC)[1]

Step-by-Step Workflow
  • Dissolution:

    • Place 10.0 g of crude (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol in a 250 mL round-bottom flask.

    • Add Ethanol (Absolute) in 5 mL portions while heating to reflux (approx. 78°C).

    • Target: Use the minimum volume required to dissolve the solid completely at reflux. (Estimated ~30-50 mL).[1]

  • Clarification (Optional but Recommended):

    • If insoluble particles are visible, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation Control:

    • Remove from heat. Let the solution cool slowly to ~60°C.

    • Add Warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.[1]

  • Crystallization:

    • Add Seed Crystals (approx. 5-10 mg).[1]

    • Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Agitation at this stage promotes oiling; let the lattice form slowly.

    • Once a heavy crop of crystals forms, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum (Buchner funnel).

    • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Do not wash with pure ethanol, or you will redissolve the product.

Process Visualization

RecrystallizationWorkflow Crude Crude Solid (Triazole) Dissolve Dissolution (Reflux EtOH) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent (Warm Water) Filter->CloudPoint Seed Seeding (T = 55-60°C) CloudPoint->Seed Cool Slow Cooling (to 4°C) Seed->Cool Isolate Vacuum Filter & Dry Cool->Isolate

Figure 2: Validated workflow for Ethanol/Water recrystallization.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Acetone is a Class 3 solvent and is acceptable, but it has a lower boiling point (56°C) than Ethanol. This limits the solubility differential between hot and cold, potentially lowering your recovery yield. Ethanol (BP 78°C) allows for a wider temperature swing.

Q: My product smells like sulfur. How do I fix this? A: This indicates residual thio-precursors.[1] The standard recrystallization may not remove them if they co-crystallize.

  • Fix: Perform a "slurry wash" before recrystallization. Suspend the solid in cold dilute NaOH (0.1 M) for 10 minutes, filter, wash with water, and then recrystallize from Ethanol. The base keeps thiol impurities soluble in the aqueous phase.

Q: What is the drying temperature? A: Dry at 50-60°C under vacuum. Ensure the vacuum is <50 mbar to remove water trapped in the lattice. Do not exceed 80°C initially to avoid melting if the crystal solvate lowers the melting point.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent classes).

  • Wypych, G. (2019). Handbook of Solvents. ChemTec Publishing. (Source for Hansen Solubility Parameters of Ethanol/Triazoles).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Theoretical basis for solvating amphiphilic heterocycles).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Best practices for seeding and preventing oiling out).

Sources

Technical Support Center: Resolving Solubility Issues of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with this compound in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in established scientific principles.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section addresses specific issues you may encounter during your experiments and provides step-by-step protocols to overcome them.

Issue 1: My (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is not dissolving in my aqueous buffer for a cell-based assay.

Q: I've tried to dissolve (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol directly in my phosphate-buffered saline (PBS) at room temperature, but it remains a precipitate. What is causing this, and how can I achieve a clear solution suitable for my experiment?

A: Possible Causes & Solutions

The poor aqueous solubility of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is likely due to the hydrophobic nature of the cyclohexyl group, which dominates the molecule's properties despite the presence of polar triazole and methanol functionalities. The parent 1,2,4-triazole ring itself is soluble in water, but the bulky, non-polar cyclohexyl substituent significantly reduces its overall water solubility.[1][2][3]

Here is a systematic approach to address this issue:

Solution Workflow: A Step-by-Step Guide to Solubilization

start Start: Insoluble Compound in Aqueous Buffer cosolvent Attempt 1: Co-solvency start->cosolvent ph_adjustment Attempt 2: pH Adjustment cosolvent->ph_adjustment If solubility is insufficient or co-solvent interferes with assay success Result: Soluble Compound cosolvent->success If successful cyclodextrin Attempt 3: Cyclodextrin Complexation ph_adjustment->cyclodextrin If compound is not ionizable or pH change is not tolerated ph_adjustment->success If successful combination Attempt 4: Combination Approach cyclodextrin->combination If solubility is still limited cyclodextrin->success If successful combination->success fail Contact Technical Support combination->fail If all methods fail start Start: Unstable Stock Solution determine_solubility Determine True Equilibrium Solubility start->determine_solubility prepare_at_lower_conc Prepare Stock at or Below Solubility Limit determine_solubility->prepare_at_lower_conc storage_conditions Optimize Storage Conditions prepare_at_lower_conc->storage_conditions stable_stock Result: Stable Stock Solution storage_conditions->stable_stock

Caption: Workflow for preparing a stable stock solution.

Detailed Protocols:
  • Determine True Equilibrium Solubility:

    • Rationale: It is essential to work with concentrations at or below the true equilibrium solubility of the compound in your chosen solvent system to ensure long-term stability.

    • Procedure:

      • Add an excess of the compound to your chosen solvent system (e.g., PBS with 1% DMSO).

      • Stir the mixture at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached.

      • Filter the suspension and analyze the concentration of the dissolved compound in the filtrate. This is your equilibrium solubility.

  • Prepare Stock Solutions at Appropriate Concentrations:

    • Prepare your stock solution at a concentration slightly below the determined equilibrium solubility.

  • Optimize Storage Conditions:

    • While refrigeration is standard, for some compounds, storage at room temperature or even slightly elevated temperatures might prevent precipitation. However, be mindful of potential degradation at higher temperatures.

    • For long-term storage, consider preparing aliquots of the stock solution and storing them at -20°C or -80°C. Perform a freeze-thaw stability test to ensure the compound remains in solution after thawing.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol? A1: This compound possesses a 1,2,4-triazole core, which is a five-membered aromatic ring containing three nitrogen atoms. [2][4]This core structure is polar and capable of hydrogen bonding. [1][5]However, the presence of a non-polar cyclohexyl group and a polar methanol group gives the molecule amphiphilic character, with the hydrophobicity of the cyclohexyl ring likely being the dominant factor in its low aqueous solubility.

Q2: Are there any other formulation strategies I can consider for in vivo studies? A2: Yes, for in vivo applications where higher concentrations may be required, more advanced formulation strategies can be employed. These include:

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective. [6][7]* Amorphous Solid Dispersions: Increasing the solubility can be achieved by converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed within a polymer matrix. [6][8]* Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate. [9][10] Q3: Can I use sonication or heating to help dissolve the compound? A3: Yes, sonication and gentle heating can be used to increase the rate of dissolution. However, be cautious as this can lead to the formation of a supersaturated and potentially unstable solution, as discussed in Issue 2. Always verify the stability of your solution upon cooling and over time. Additionally, ensure that the compound is stable to heat and does not degrade.

Q4: Where can I find more information on the specific properties of this compound? A4: For specific analytical data such as NMR, HPLC, or LC-MS, it is best to consult the supplier of the compound, such as BLDpharm or Sigma-Aldrich. [11][12]Chemical databases like PubChem and ChemSpider may also provide valuable information.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • MDPI. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. MDPI. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Pawar, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-163. [Link]

  • Kumar, B., & Kumar, R. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(11), 4670. [Link]

  • Ainurofiq, A., & Az-zahra, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]

  • Dhakar, R. C., & Maurya, S. D. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 59-65. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. [Link]

  • Singh, G., et al. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 14(6), 1-10. [Link]

  • Grokipedia. (n.d.). Cosolvent. Grokipedia. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • Verma, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883393. [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology journal, 8(6), 719–729. [Link]

  • National Institutes of Health. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. National Institutes of Health. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

  • PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. PubChem. [Link]

  • ResearchGate. (2017, November 2). Solubility of triazole?. ResearchGate. [Link]

Sources

minimizing hygroscopic effects in (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary: The Hygroscopicity Challenge

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol presents a unique storage challenge due to its amphiphilic structure. While the cyclohexyl ring provides lipophilic bulk, the 1,2,4-triazole core and the primary alcohol tail act as potent hydrogen bond acceptors and donors.

When exposed to ambient humidity, this compound does not merely "get wet"; it undergoes adsorption-induced phase changes . The nitrogen atoms in the triazole ring can chelate atmospheric water, leading to:

  • Stoichiometric Hydrate Formation: Altering the molecular weight and causing dosage errors in synthesis.

  • Deliquescence: In high humidity (>60% RH), the surface may liquefy, complicating weighing.

  • Hydrolytic Instability: While the triazole ring is robust, the presence of water accelerates oxidation or side-reactions during subsequent heating steps.

This guide provides a self-validating protocol to maintain the anhydrous integrity of your material.

Critical Storage Protocols (The "Golden Rules")

Q: What is the absolute best-practice storage configuration?

A: You must employ a "Russian Doll" containment strategy to create multiple barrier layers against moisture diffusion.

The Protocol:

  • Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Never use plastic (polyethylene/polypropylene) as a primary container for long-term storage, as water vapor permeates these polymers over time.

  • Sealant: Wrap the cap-neck interface with Parafilm M® or, for higher security, electrical tape (which is less permeable to water vapor than Parafilm).

  • Secondary Container: Place the sealed vial inside a heat-sealable aluminized Mylar bag containing a molecular sieve packet (3Å or 4Å) .

  • Environment: Store at -20°C . Cold storage reduces the kinetic energy of water vapor, lowering the rate of diffusion into the container.

⚠️ Critical Warning: Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial in warm air causes immediate condensation on the solid surface (the "dew point" effect).

Q: Which desiccant should I use?

A: Not all desiccants are compatible with triazoles.

DesiccantCompatibilityVerdictReason
Silica Gel HighRecommended Neutral pH; effective for general moisture control.
Molecular Sieves (4Å) HighBest Choice Aggressive drying; physical trapping prevents chemical interaction.
Phosphorus Pentoxide (

)
LowAvoid Acidic nature can react with the basic triazole nitrogen vapors over time.
Calcium Chloride (

)
ModerateUse with Caution Can liquefy upon saturation; risk of contamination.

Handling & Weighing Troubleshooting

Q: My sample turns sticky/clumpy on the balance. How do I weigh it accurately?

A: This is a classic sign of rapid moisture uptake (deliquescence). You must isolate the weighing environment.

The "Static-Free" Weighing Workflow:

  • Ionization: Use an anti-static gun on the spatula and weigh boat. Static charge attracts moisture-laden dust.

  • Speed: Do not leave the container open. Open

    
     Aliquot 
    
    
    
    Close immediately.
  • The "Difference" Method:

    • Weigh the capped vial containing the solid (

      
      ).
      
    • Quickly remove the estimated amount.

    • Weigh the capped vial again (

      
      ).
      
    • Mass used =

      
      .
      
    • Why? This prevents the solid on the balance pan from absorbing water while you wait for the reading to stabilize.

Q: Can I dry the material if it has already absorbed moisture?

A: Yes, but you must avoid thermal decomposition.

Recovery Protocol:

  • Vacuum Drying: Place the open vial in a vacuum oven at 40°C (do not exceed 60°C to avoid melting/degradation) under high vacuum (<10 mbar) for 12–24 hours.

  • Azeotropic Distillation (For severe cases): Dissolve the "wet" solid in anhydrous toluene or ethanol/benzene and rotovap. The azeotrope will carry the water off at a lower boiling point. Recrystallize immediately.

Analytical Validation (Is it Dry?)

Q: How do I prove my material is anhydrous before a sensitive reaction?

A: Do not rely on visual inspection. Use these analytical checkpoints.

Method A: Proton NMR (


H-NMR) 
  • Run the sample in DMSO-

    
     .
    
  • Look for a water peak at ~3.33 ppm .

  • Calculation: Integrate the water peak relative to the cyclohexyl protons. If the integral suggests >1% molar water, re-dry.

Method B: Melting Point Depression

  • Pure (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol has a sharp melting point (typically in the range of 150–160°C , verify with specific CoA).

  • Broadening of >2°C or a shift to a lower temperature indicates hydration or impurity.

Visual Workflows

Figure 1: Storage Decision Logic

Use this flowchart to determine the optimal storage location based on usage frequency.

StorageLogic Start New Sample Received DailyUse Daily/Weekly Use? Start->DailyUse LongTerm Long-Term Storage (>1 Month) DailyUse->LongTerm No Desiccator Desiccator Cabinet (Room Temp, Silica Gel) DailyUse->Desiccator Yes Freezer -20°C Freezer (Double Bagged) LongTerm->Freezer Standard Stability Glovebox Inert Atmosphere (N2/Ar Glovebox) LongTerm->Glovebox Ultra-High Purity Req. Equilibrate CRITICAL STEP: Equilibrate to RT (30 min) before opening Freezer->Equilibrate Retrieval Equilibrate->Desiccator Active Use

Caption: Logic flow for determining storage conditions. Note the critical equilibration step when retrieving from cold storage.

Figure 2: Moisture Contamination & Recovery Pathway

Understanding the mechanism of failure and the path to recovery.

RecoveryPath Dry Anhydrous Compound Humid Exposure to Humidity (>50% RH) Dry->Humid HBond H-Bonding at Triazole N & -OH Humid->HBond Hydrate Hydrate Formation (Sticky/Clumped) HBond->Hydrate VacOven Vacuum Oven 40°C, <10 mbar Hydrate->VacOven Mild Case Azeotrope Azeotropic Distillation (Toluene) Hydrate->Azeotrope Severe Case VacOven->Dry Recovery Azeotrope->Dry Recovery

Caption: Mechanism of moisture uptake via hydrogen bonding and validated recovery methods (Vacuum Drying vs. Azeotropic Distillation).

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 5.11: Characters Section in Monographs (Hygroscopicity). European Directorate for the Quality of Medicines. Link

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity Categorization of Pharmaceutical Solids. Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich . Product Specification: 1,2,4-Triazole Derivatives Storage & Stability. Link

  • PubChem . Compound Summary: 4H-1,2,4-Triazole-3-methanol derivatives. National Library of Medicine. Link

Sources

Technical Support Center: Triazole Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission Status: Active

Operator: Senior Application Scientist Subject: Accelerating Huisgen Cycloaddition (CuAAC & RuAAC) Ticket ID: OPT-CLICK-2024

Introduction: The Kinetics of "Click"

Welcome to the Reaction Optimization Hub. You are likely here because your "click" reaction—the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—is not clicking fast enough, or it has stalled at 50% conversion.

While the literature often describes CuAAC as "near-perfect," real-world kinetics are dictated by the Dinuclear Mechanism . Speed is not just about adding more copper; it is about stabilizing the active Cu(I) species and facilitating the formation of the rate-determining metallacycle.

This guide treats your reaction as a system to be debugged.

Module 1: The Kinetic Engine (Catalyst & Ligands)[1][2]

Core Concept: The unligated Cu(I) ion is kinetically incompetent in many solvents and prone to oxidation. To optimize speed, you must switch from "naked" copper sources (like CuI) to Ligand-Accelerated Catalysis.

Comparative Ligand Performance Table

Data synthesized from kinetic benchmarking studies [1, 2].

LigandReaction SpeedAqueous SolubilityBiocompatibilityBest Application
None (CuSO₄/Asc) SlowHighLow (High ROS)Simple organic synthesis (robust substrates)
TBTA ModeratePoor (Requires DMSO)LowOrganic phase reactions; polymer synthesis
THPTA FastHighHighProtein conjugation; aqueous buffers
BTTAA Very Fast ModerateExcellent Live cell labeling; dilute conditions (<10 µM)
BTTES FastHighExcellentSensitive biological systems
The "Turbo" Protocol: BTTAA-Accelerated CuAAC

Use this protocol for maximum reaction velocity in aqueous/organic mixtures.

System Check:

  • Pre-Reaction: Degas all buffers with N₂ or Ar for 15 mins. Oxygen is the primary inhibitor.

  • Visual Indicator: The solution should remain colorless or pale yellow. Green/Brown indicates Cu(II) formation (oxidation)

    
     Reaction Stalled.
    

Step-by-Step:

  • Prepare Stock Solutions:

    • CuSO₄: 20 mM in water.[1]

    • BTTAA Ligand: 50 mM in DMSO/Water (1:1).

    • Sodium Ascorbate: 100 mM in water (Must be Freshly Prepared ).

  • Premix Catalyst (The "Master Mix"):

    • Mix CuSO₄ and BTTAA in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL Ligand).

    • Why? This pre-forms the active catalytic complex before it encounters interfering substrates.

  • Reaction Assembly:

    • Combine Alkyne + Azide in solvent (e.g., tBuOH/Water 1:1).[2]

    • Add Master Mix (Final Cu concentration: 50–100 µM).

    • Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM).

  • Incubation:

    • Time: 30–60 minutes at RT.[3] (Uncatalyzed/TBTA would take 4–12 hours).

Module 2: Visualizing the Bottleneck

To troubleshoot, you must understand where the reaction fails. Current mechanistic evidence points to a Dinuclear Copper Mechanism as the most active pathway.

Diagram 1: The Dinuclear Catalytic Cycle & Failure Points This diagram illustrates the critical role of the second copper atom and where oxidation kills the cycle.

CuAAC_Mechanism start Azide + Alkyne acetylide σ-Cu-Acetylide (Resting State) start->acetylide + Cu(I) cu1 Cu(I)-Ligand (Species A) oxidation Oxidation to Cu(II) (DEAD END) cu1->oxidation + O2 metallacycle Dinuclear Metallacycle (RDS) acetylide->metallacycle + Azide + 2nd Cu(I) cu2 2nd Cu(I) Atom (Recruitment) cu2->oxidation + O2 protonation Protonolysis metallacycle->protonation Ring Contraction product 1,2,3-Triazole protonation->cu1 Regenerate Catalyst protonation->product Release Cu

Caption: The "Rate Determining Step" (RDS) requires two copper atoms. Low Cu(I) concentration or oxidation prevents the formation of the Metallacycle, stalling the reaction.

Module 3: Advanced Acceleration (Microwave & RuAAC)
Microwave-Assisted CuAAC

If thermal heating is too slow, microwave irradiation can reduce reaction times by 90% [3].

  • Mechanism: Dielectric heating of polar Cu-complexes and transition states.

  • Protocol:

    • Power: Dynamic mode (maintain temp, not constant power).

    • Temperature: 80°C – 100°C.

    • Time: 10 minutes.

    • Solvent: Polar solvents (Water, DMF, EtOH) absorb MW energy best. Non-polar solvents (Toluene) require a "susceptor" (e.g., ionic liquid doping).

RuAAC: The 1,5-Isomer Challenge

Ruthenium-catalyzed Click (RuAAC) produces the 1,5-disubstituted triazole .[4][5][6][7] It is inherently slower than CuAAC and strictly anhydrous.

  • Critical Constraint: RuAAC does not work well with terminal alkynes in water. It requires organic solvents.

  • Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl complex).[2]

  • Optimization:

    • Heat is mandatory: Run at 60–80°C. Room temp is rarely sufficient.

    • Concentration: Run at high concentration (0.5 – 1.0 M) if possible.

    • Mechanism: Oxidative coupling (distinct from CuAAC).

Module 4: Troubleshooting Center (FAQ)

Q1: My reaction turned green and stopped at 50% conversion. What happened? A: You have "Glaser Coupling" or simple catalyst death. The green color is Cu(II).

  • The Fix: Do not add more copper. Add Sodium Ascorbate (5 equiv) immediately to reduce Cu(II) back to Cu(I). If that fails, degas the headspace with Argon and add fresh catalyst-ligand mix.

Q2: I am using TBTA, but the reaction precipitates. Why? A: TBTA has very poor water solubility.

  • The Fix: Switch to THPTA (completely water-soluble) or use a solvent system of tBuOH/Water (1:1) . tBuOH helps solubilize organic reactants while remaining compatible with the aqueous copper system.

Q3: Can I speed up the reaction by heating it to 100°C? A:

  • For CuAAC: Yes, but be careful. High heat promotes the thermodynamic instability of the triazole (rare) or degradation of biological tags. 40–60°C is usually the safe limit.

  • For RuAAC: Yes, 80–100°C is standard and often required [4].

Q4: My biological sample is degrading. How do I optimize for gentleness? A: The damage comes from Reactive Oxygen Species (ROS) generated by the Cu/Ascorbate cycle.

  • The Fix:

    • Use BTTAA or BTTES (they sequester Cu preventing ROS generation).

    • Add Aminoguanidine (1–5 mM) as a scavenger for dehydroascorbate byproducts.

    • Lower Cu loading to 10 µM and increase time.

Module 5: Diagnostic Decision Tree

Diagram 2: The "Stalled Reaction" Workflow

Troubleshooting start Reaction Stalled / Slow? check_color Check Color start->check_color green Green / Blue / Brown check_color->green Yes colorless Colorless / Pale Yellow check_color->colorless Yes fix_ox Oxidation Detected. Add Ascorbate + Degas. green->fix_ox check_sol Check Solubility colorless->check_sol precip Precipitate Visible check_sol->precip clear Solution Clear check_sol->clear fix_sol Add tBuOH or DMSO. Switch to THPTA. precip->fix_sol check_cat Check Catalyst Load clear->check_cat low_cat Using < 1 mol%? check_cat->low_cat ligand_check Using Ligand? low_cat->ligand_check No add_cat Increase Cu to 5 mol% low_cat->add_cat Yes ligand_check->start Still Slow? Use Microwave add_ligand Add BTTAA (1:2 ratio). Naked Cu is slow. ligand_check->add_ligand No

Caption: Step-by-step logic to identify if the issue is chemical (oxidation), physical (solubility), or kinetic (catalyst activity).

References
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.

  • Appukkuttan, P., et al. (2004). Microwave-Assisted Click Chemistry: Synthesis of 1,2,3-Triazoles via a Copper-Catalyzed 1,3-Dipolar Cycloaddition. Organic Letters.

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides.[5][7] Journal of the American Chemical Society.[3]

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. For researchers engaged in the synthesis of heterocyclic compounds, particularly 1,2,4-triazole derivatives, a robust and efficient analytical workflow is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, a molecule of interest for its potential applications stemming from the versatile 1,2,4-triazole scaffold.

This document moves beyond a mere recitation of spectral data. It delves into the "why" behind the experimental choices, offering a comparative perspective on alternative analytical techniques and providing detailed, field-tested protocols. The aim is to equip fellow researchers, scientists, and drug development professionals with the critical insights needed to confidently characterize similar molecular architectures.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing connectivity and stereochemical relationships. For a molecule like (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, with its distinct aromatic and aliphatic regions, NMR is uniquely suited to provide a comprehensive structural fingerprint.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is predicted to exhibit several key signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).[2]

Table 1: Predicted ¹H NMR Chemical Shifts for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
Triazole C5-H8.0 - 9.0Singlet (s)1HThe proton on the triazole ring is in a highly deshielded environment due to the electronegativity of the adjacent nitrogen atoms and the aromatic character of the ring.[1]
-CH₂OH4.5 - 5.5Singlet (s) or Doublet (d)2HThe methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. The multiplicity may be a singlet or a doublet depending on the coupling with the hydroxyl proton, which can be solvent-dependent.[3]
-OHVariable (2.0 - 6.0)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[4][5][6]
Cyclohexyl -CH-N3.8 - 4.5Multiplet (m)1HThe methine proton attached to the nitrogen of the triazole ring is deshielded.
Cyclohexyl -CH₂1.0 - 2.0Multiplets (m)10HThe aliphatic protons of the cyclohexyl ring will appear in the upfield region of the spectrum.[1] Due to the chair conformation of the cyclohexyl ring, these protons are in different chemical environments (axial and equatorial), leading to complex multiplets.
¹³C NMR and DEPT: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.[7] To further differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[8][9][10][11][12]

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Signal Rationale for Assignment
Triazole C3150 - 160AbsentQuaternary carbon attached to the hydroxymethyl group and two nitrogen atoms. Quaternary carbons do not appear in DEPT spectra.[8][10]
Triazole C5140 - 150PositiveMethine carbon of the triazole ring.[1]
-CH₂OH55 - 65NegativeMethylene carbon attached to the hydroxyl group. CH₂ groups appear as negative signals in DEPT-135 spectra.[8][11]
Cyclohexyl -CH-N50 - 60PositiveMethine carbon of the cyclohexyl ring directly attached to the nitrogen atom.
Cyclohexyl -CH₂25 - 35NegativeMethylene carbons of the cyclohexyl ring.[13]

A Comparative Look at Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves a multi-technique approach.

Table 3: Comparison of Analytical Techniques for the Characterization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Technique Information Provided Advantages Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[14][15]High sensitivity, provides molecular formula confirmation.Does not provide detailed structural connectivity or stereochemical information. Fragmentation can be complex for triazole derivatives.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, C-N, C=N).Rapid and non-destructive.Provides limited information on the overall molecular structure. Overlapping signals can make interpretation difficult.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical formula of the compound.[18][19][20][21][22]Does not distinguish between isomers.[18]
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols for Robust NMR Characterization

The following protocols are designed to yield high-quality NMR data for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol and similar compounds.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that the choice of solvent can influence chemical shifts.[3][4]

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[13]

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

  • DEPT-135 Acquisition:

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

    • This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis synthesis Synthesize and purify (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol sample_prep Prepare NMR Sample (Protocol 1) synthesis->sample_prep ms Mass Spectrometry (Molecular Weight) synthesis->ms ftir FTIR (Functional Groups) synthesis->ftir h1_nmr Acquire ¹H NMR (Protocol 2) sample_prep->h1_nmr c13_nmr Acquire ¹³C NMR (Protocol 2) sample_prep->c13_nmr interpret_h1 Interpret ¹H Spectrum: Chemical Shifts, Multiplicity, Integration h1_nmr->interpret_h1 dept_nmr Acquire DEPT-135 (Protocol 2) c13_nmr->dept_nmr interpret_c13 Interpret ¹³C & DEPT Spectra: Identify C, CH, CH₂, CH₃ c13_nmr->interpret_c13 dept_nmr->interpret_c13 structure_confirm Confirm Molecular Structure interpret_h1->structure_confirm interpret_c13->structure_confirm ms->structure_confirm ftir->structure_confirm

Workflow for Spectroscopic Characterization

Conclusion

The structural characterization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is most effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy, including DEPT experiments. This guide has provided the foundational knowledge, comparative insights, and practical protocols to enable researchers to perform this analysis with confidence. By understanding the principles behind the data and employing a systematic workflow, the structural elucidation of this and similar triazole derivatives becomes a streamlined and reliable process, accelerating the pace of discovery in medicinal chemistry and materials science. For further confirmation and to gain a more holistic understanding of the molecule's properties, complementary techniques such as mass spectrometry and FTIR should be considered. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can also be employed for more complex structures or to resolve any spectral ambiguities.[23][24][25][26]

References

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • ChemCollective. (n.d.). Stoichiometry: Elemental Analysis.
  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes....
  • SCIEX. (n.d.). Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3).
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Unknown. (n.d.). C NMR Spectroscopy.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Babu, T. H., Kumar, B. V. N. P., Rajeswari, C., & Perumal, P. T. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829.
  • ResearchGate. (2014, December). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • CHEM 1114 – Introduction to Chemistry. (n.d.). 5.4 Determining Empirical and Molecular Formulas.
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • Unknown. (n.d.). Determining Empirical and Molecular Formulas.
  • Unknown. (n.d.). Chemical shifts.
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Doc Brown. (2026, February 24). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ....
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis.
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • ResearchGate. (2025, August 6). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.
  • PMC. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts.
  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a.
  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
  • Unknown. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D.
  • MDPI. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • PMC. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values.
  • Unknown. (n.d.). Supplementary Information File.
  • MDPI. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.

Sources

FTIR spectral analysis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the vibrational spectroscopy of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol . It is designed for medicinal chemists and analytical scientists confirming the synthesis of 1,2,4-triazole derivatives. Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the target molecule from synthetic precursors and selecting the optimal acquisition method (ATR vs. KBr) based on sensitivity requirements.

Part 1: Structural Dissection & Functional Group Analysis

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its three vibrationally distinct moieties. This causality-based approach ensures assignments are not merely memorized but understood.

  • The 1,2,4-Triazole Core: A five-membered aromatic heterocycle.[1][2] It is the "fingerprint" of the drug scaffold.

    • Key Vibrations: C=N stretching (imine character), N-N stretching, and ring breathing modes.

  • The Cyclohexyl Group: A saturated aliphatic ring attached to the N4 position.

    • Key Vibrations: Strong aliphatic C-H stretching (asymmetric/symmetric) and methylene (-CH₂-) scissoring.

  • The Hydroxymethyl Group (-CH₂OH): A polar tail attached to C3.

    • Key Vibrations: O-H stretching (highly sensitive to hydrogen bonding) and C-O stretching.

Part 2: Comparative Analysis Guides

A. Technique Selection: FTIR vs. Raman

While FTIR is the industry standard for this analysis, Raman spectroscopy offers a complementary "alternative."[3][4] The choice depends on the specific molecular feature you wish to interrogate.[4]

FeatureFTIR (Absorption) Raman (Scattering) Scientist's Verdict for this Molecule
Physical Principle Change in Dipole MomentChange in PolarizabilityFTIR Wins for the polar -OH and Triazole C=N bonds.
O-H Detection Excellent. Strong, broad signal (3300 cm⁻¹).Poor. Weak signal; water interference is low but sensitivity is poor.FTIR is essential to confirm the methanol tail.
Ring Vibrations Good for asymmetric stretches (C=N).Superior for symmetric ring breathing/skeletal modes.Raman is better for confirming the cyclohexyl ring structure.
Sample Prep Contact required (ATR/KBr).Non-contact possible (glass vials).Raman is better for high-throughput screening in vials.
B. Sampling Method: ATR vs. KBr Pellet

For solid organic powders like (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, the sampling method dictates spectral quality.

ParameterAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Recommendation
Workflow Speed < 2 minutes. Direct powder application.15-20 minutes. Grinding + Pressing required.[5]Use ATR for routine reaction monitoring.
Resolution/Sensitivity Lower. Pathlength is fixed (~2 µm).Higher. Pathlength controlled by pellet thickness.[5]Use KBr for publication-quality spectra or trace impurity detection.[6]
O-H Region Artifacts Minimal.High risk. KBr is hygroscopic; absorbed water mimics the target's -OH group.ATR preferred to distinguish molecular -OH from environmental moisture.

Part 3: Spectral Assignment Data

The following data validates the structure of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol.

Structural Verification (Precursor vs. Product)

The most critical analysis is confirming the cyclization of the precursor (typically a hydrazide, e.g., N-cyclohexyl-2-hydroxyacetohydrazide) into the triazole ring.

  • The "Smoking Gun" Signal: The disappearance of the Carbonyl (C=O) peak .

    • Precursor Spectrum: Shows a strong Amide I band at 1650–1690 cm⁻¹ .

    • Target Spectrum: This region must be silent (or show only weak C=N bands). If you see a strong carbonyl peak, cyclization is incomplete.

Characteristic Band Table

Data synthesized from standard group frequencies for 1,2,4-triazoles and cyclohexyl alcohols.

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity/ShapeDiagnostic Note
Hydroxyl (-OH) O-H Stretch3200 – 3400 Broad, StrongIndicates H-bonding.[7] Broadness confirms solid state lattice.
Cyclohexyl Ring C-H Stretch (Asymmetric)2920 – 2935 Sharp, StrongDistinctive "doublet" with the symmetric band.
Cyclohexyl Ring C-H Stretch (Symmetric)2850 – 2860 Sharp, MediumCharacteristic of saturated -CH₂- groups.
Triazole Ring C=N Stretch1580 – 1610 Medium, SharpConfirms the heterocyclic ring formation.
Triazole Ring C=C / C=N Skeletal1480 – 1520 Weak-MediumOften overlapped by CH₂ bending.
Methylene (-CH₂-) Scissoring / Bending1445 – 1455 MediumFrom the cyclohexyl ring.
Triazole Ring N-N Stretch1270 – 1285 MediumDiagnostic for 1,2,4-triazoles.
Primary Alcohol C-O Stretch1050 – 1080 StrongConfirms the methanol "tail" remains intact.
Triazole Ring Ring Breathing960 – 1000 WeakSkeletal vibration of the 5-membered ring.

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a publication-grade spectrum using the Diamond ATR method.

  • System Blanking:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air only). Validation: Ensure the background shows atmospheric

      
       doublet (2350 cm⁻¹) and water vapor, but is otherwise flat.
      
  • Sample Preparation (Drying):

    • Critical Step: Dry the synthesized powder in a vacuum oven at 40°C for 1 hour prior to analysis.

    • Reasoning: The triazole nitrogen atoms and the hydroxyl group are hygroscopic. Surface water will broaden the O-H region (3400 cm⁻¹) and obscure the N-H/O-H fine structure.

  • Deposition:

    • Place ~5 mg of sample on the center of the crystal.

    • Apply pressure using the anvil clamp. Target: High pressure is needed for organic solids to ensure optical contact, but do not exceed the crystal's fracture limit.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to KBr library data is required). ATR intensities decrease at higher wavenumbers; correction linearizes this.

Part 5: Visualization & Logic Flow

Figure 1: Analytical Workflow for Triazole Verification

This diagram outlines the decision process for confirming the synthesis of the target molecule.

TriazoleAnalysis Start Synthesized Product (Solid Powder) Dry Step 1: Vacuum Dry (Remove H2O Interference) Start->Dry Method Select Method Dry->Method ATR ATR (Diamond) Fast, Routine Method->ATR Routine KBr KBr Pellet High Res, Library Match Method->KBr Publication Acquire Acquire Spectrum (4000-600 cm-1) ATR->Acquire KBr->Acquire Check1 Check 1650-1690 cm-1 (Carbonyl Region) Acquire->Check1 Fail Strong Peak? Synthesis Incomplete (Hydrazide Present) Check1->Fail Yes Pass No Peak? Proceed to Band Assignment Check1->Pass No Assign Verify Functional Groups: 1. O-H (3300) 2. Cyclohexyl C-H (2930) 3. Triazole C=N (1590) Pass->Assign

Caption: Decision tree for validating triazole synthesis via FTIR, highlighting the critical checkpoint for precursor contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for group frequencies).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • NIST Chemistry WebBook. Infrared Spectrum of Cyclohexane Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. KBr Pellets vs. ATR Spectroscopy for Solid Sample Analysis. Available at: [Link]

  • Shneine, J. K., & Al-araji, Y. H. (2016). Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives. International Journal of ChemTech Research, 9(5), 306-313.

Sources

A Comparative Guide to HPLC Method Validation for Purity Analysis of Triazole Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For antifungal agents like triazole methanol, a robust and validated analytical method is paramount to ensure that impurities are controlled within acceptable limits. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of triazole methanol, grounded in the principles of scientific integrity and regulatory expectations.

The Critical Role of Purity Analysis for Triazole Methanol

Triazole methanol, a key intermediate and active compound in many antifungal drugs, requires stringent purity control.[] Impurities can arise from the synthesis process, degradation, or storage and may include starting materials, byproducts, and isomers.[2][3] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a validated analytical method is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of pharmaceuticals due to its versatility, sensitivity, and resolving power.[4] This guide will walk through the validation of an HPLC method for triazole methanol purity analysis, comparing its performance with other relevant techniques.

Part 1: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[6][7][8][9]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Flow Rate, Gradient, etc.) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Method Parameter Variation) Analysis Analyze Data (Statistical Evaluation) Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for HPLC method validation.

Step-by-Step HPLC Method Validation Parameters

The following parameters are essential for validating an HPLC method for purity analysis, in line with ICH Q2(R1) guidelines:[6][7][10]

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][11]

  • Protocol:

    • Forced Degradation: Subject the triazole methanol sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[11]

    • Analyze the stressed samples alongside a pure standard and a placebo.

    • Peak Purity Analysis: Employ a Diode Array Detector (DAD) to assess peak purity and ensure that the analyte peak is not co-eluting with any impurities.[11][12]

2. Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Protocol:

    • Prepare a series of at least five concentrations of triazole methanol reference standard, typically ranging from the reporting level of impurities to 120% of the specification limit.[8][11]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against concentration and determine the linearity by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999.

3. Accuracy: The closeness of the test results obtained by the method to the true value.[13]

  • Protocol:

    • Spike a placebo or a sample of known purity with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each impurity. Acceptance criteria are typically within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.[11]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.[11]

    • The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and distinct from the baseline noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze the system suitability parameters (e.g., resolution, tailing factor) and assay results to ensure they remain within the acceptance criteria.

Part 2: Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method depends on the specific properties of the triazole compound and its potential impurities.[11]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]Separation using smaller particle size columns (<2 µm) at higher pressures, leading to increased resolution and speed.[14][15]Separation of ions based on their electrophoretic mobility in an applied electric field.[11]
Applicability to Triazoles Widely applicable to a broad range of triazoles, including non-volatile and thermally labile compounds.[11][16]Suitable for volatile and thermally stable triazoles or those that can be derivatized to become volatile.[4][11]Ideal for complex samples requiring high resolution and faster analysis times.[14][17]Excellent for charged triazoles and chiral separations.[11]
Advantages Versatile, robust, and widely available.[17]High separation efficiency for volatile compounds, sensitive detectors (e.g., FID).[4]Faster analysis, improved sensitivity, and reduced solvent consumption compared to HPLC.[15][17]High efficiency, minimal sample and solvent consumption.
Limitations Longer analysis times compared to UPLC, higher solvent consumption.[17]Not suitable for non-volatile or thermally labile compounds.[4][16]Higher backpressure can reduce column lifetime, higher initial instrument cost.[15]Lower sensitivity for some analytes, reproducibility can be challenging.
Why HPLC is Often the Preferred Method

For the purity analysis of a typical triazole methanol, HPLC often emerges as the most suitable technique. The reasoning is multi-faceted:

  • Versatility: Triazole compounds and their potential impurities often have a range of polarities and may not be sufficiently volatile or thermally stable for GC analysis without derivatization.[4]

  • Robustness: HPLC methods are generally well-established and known for their ruggedness in routine quality control environments.[17]

  • Established Regulatory Acceptance: HPLC is a well-documented and widely accepted technique by regulatory agencies for pharmaceutical analysis.[10]

While UPLC offers significant advantages in speed and sensitivity, the transfer of a validated HPLC method to UPLC requires revalidation.[17] For many laboratories, the established reliability and lower cost of HPLC make it the workhorse for purity analysis.

Conclusion

A rigorously validated HPLC method is a critical component in ensuring the quality and safety of triazole methanol. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined by ICH guidelines, researchers can have high confidence in their purity data. While alternative techniques like GC and UPLC have their merits, HPLC often provides the optimal balance of versatility, robustness, and regulatory acceptance for this class of compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and validating a scientifically sound analytical method for the purity analysis of triazole methanol.

References

  • Triazole Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs. [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. [Link]

  • Triazoles in the environment: An update on sample pretreatment and analysis methods. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - RSC Publishing. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD - SCION Instruments. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

Sources

A Comparative Structural Analysis of Cyclohexyl vs. Phenyl Substituted Triazole Alcohols: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a central theme. For researchers in drug development, understanding how subtle modifications to a chemical scaffold can profoundly impact efficacy and safety is paramount. This guide provides an in-depth structural comparison of two key classes of triazole alcohols: those bearing a cyclohexyl substituent versus those with a phenyl group. Triazole alcohols are a critical class of compounds, well-known for their antifungal properties, but also investigated for herbicidal and other therapeutic applications.[1][2][3][4] The choice between an aliphatic, flexible cyclohexyl ring and a planar, aromatic phenyl ring can dramatically alter a molecule's conformational preferences, electronic properties, and ultimately, its interaction with biological targets.

This analysis will delve into the fundamental structural differences, supported by experimental data from X-ray crystallography and spectroscopic methods. We will explore how these differences translate into varying biological activities and provide detailed experimental protocols for the synthesis and characterization of these compounds, offering a practical resource for researchers in the field.

Section 1: The Structural Dichotomy: Flexibility vs. Rigidity

The core structural distinction between a cyclohexyl and a phenyl group lies in their geometry and conformational freedom. The cyclohexyl group, a saturated aliphatic ring, predominantly exists in a chair conformation to minimize steric strain. This conformation is not static; the ring can undergo a "ring flip," interconverting between two chair forms. This flexibility allows the substituent to adopt various spatial orientations, which can be crucial for fitting into a protein's binding pocket.

In contrast, the phenyl group is a planar, aromatic ring. Its rigidity is a defining feature. While rotation around the single bond connecting it to the triazole core is possible, the ring itself does not have the same conformational dynamism as the cyclohexyl group. This planarity can facilitate π-π stacking interactions with aromatic residues in a biological target, a type of interaction unavailable to the cyclohexyl moiety.

Conformational Analysis in the Solid State: Insights from X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state.[5][6][7] Analysis of crystal structures of various triazole alcohols reveals key differences in how the cyclohexyl and phenyl substituents orient themselves relative to the triazole core.

For phenyl-substituted triazole alcohols, the dihedral angle between the phenyl ring and the triazole ring is a critical parameter. In the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, the triazole and benzene rings are nearly parallel, with a small dihedral angle of 2.52 (5)°.[8] This near-coplanar arrangement can maximize electronic communication between the two ring systems. However, in other structures, such as 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring exhibits a much larger interplanar angle of approximately 64° with the phenyl plane.[9] This variation highlights that steric hindrance from other parts of the molecule can significantly influence the preferred conformation.

For cyclohexyl-substituted triazoles, X-ray data often reveals the chair conformation of the cyclohexyl ring. The orientation of the triazole group (axial vs. equatorial) on the cyclohexyl ring is a key determinant of the overall molecular shape. For instance, in 1-methyl-1-phenylcyclohexane, a related system, the conformer with an axial phenyl group is surprisingly preferred in some cases due to complex steric interactions.[10][11]

The following diagram illustrates the information flow for determining and comparing these solid-state structures.

cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography Workflow cluster_analysis Structural Comparison Synthesis Synthesize Cyclohexyl & Phenyl Triazole Alcohols Purification Purify via Recrystallization/Chromatography Synthesis->Purification Crystal_Growth Grow Single Crystals Suitable for X-ray Diffraction Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Bond_Lengths Compare Bond Lengths & Angles Validation->Bond_Lengths Dihedral_Angles Analyze Dihedral Angles & Torsion Validation->Dihedral_Angles Conformation Determine Ring Conformations (Chair vs. Planar) Validation->Conformation Packing Analyze Crystal Packing & Intermolecular Interactions Validation->Packing

Caption: Workflow for the synthesis, crystallographic analysis, and structural comparison of substituted triazole alcohols.

Section 2: Electronic Effects: Inductive vs. Resonance Contributions

The electronic nature of the substituent profoundly influences the reactivity and properties of the triazole alcohol. The cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect (hyperconjugation). This effect is relatively modest and primarily influences the local electronic environment.

The phenyl group, however, can exert both inductive and resonance effects.[12] Inductively, the sp2-hybridized carbons of the phenyl ring are more electronegative than the sp3-hybridized carbons of a cyclohexyl ring, leading to a slight electron-withdrawing effect. More significantly, the phenyl ring can participate in resonance, either donating or withdrawing electron density from the rest of the molecule depending on the other substituents present on the phenyl ring itself.[13][14]

These electronic differences can be probed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). For instance, electron-donating groups on a phenyl ring will shield nearby protons and carbons, causing upfield shifts in the NMR spectrum, while electron-withdrawing groups will have the opposite effect.[13]

Section 3: Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The structural and electronic differences between cyclohexyl and phenyl substituents have significant consequences for the biological activity of triazole alcohols, particularly in the context of antifungal agents.[2] Many triazole antifungals function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[15]

The nature of the substituent can influence:

  • Binding Affinity: The shape and electronic properties of the substituent can affect how well the molecule fits into the active site of the target enzyme. The flexibility of a cyclohexyl group might allow for an induced fit, while the planar phenyl group could engage in favorable π-π stacking or hydrophobic interactions.

  • Pharmacokinetic Properties: Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is affected by the choice of substituent. A cyclohexyl group is generally more lipophilic than a phenyl group.

  • Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes in the liver. A cyclohexyl ring, being aliphatic, is also subject to metabolism, but the positions and rates of oxidation may differ.

Studies on the structure-activity relationships (SAR) of triazole antifungals have shown that substitutions on the phenyl ring can significantly modulate activity. For example, the introduction of halogen atoms or other electron-withdrawing groups on the phenyl ring has been shown to be beneficial for antifungal activity.[16][17] This suggests that the electronic properties of the aromatic ring play a crucial role in the interaction with the target enzyme. In some cases, the relative orientation of the benzene ring with respect to the rest of the molecule can play a modulating role in both antifungal and teratogenic activity.[1]

The following table summarizes the key structural and electronic differences and their potential impact on biological activity.

FeatureCyclohexyl-Substituted Triazole AlcoholsPhenyl-Substituted Triazole AlcoholsPotential Biological Implication
Geometry 3D, non-planar (chair conformation)2D, planarInfluences fit into enzyme active sites.
Conformational Flexibility High (ring flipping)Low (rotation around single bond)Cyclohexyl may allow for induced fit; phenyl provides a rigid scaffold.
Electronic Effect Weakly electron-donating (inductive)Can be electron-donating or -withdrawing (inductive and resonance)Modulates the electronics of the triazole core, affecting binding and reactivity.
Intermolecular Interactions van der Waals, hydrophobicvan der Waals, hydrophobic, π-π stacking, C-H···π interactions[18][19]Phenyl offers additional interaction types that can enhance binding affinity.
Lipophilicity Generally higherGenerally lowerAffects ADME properties.
Metabolic Profile Aliphatic hydroxylationAromatic hydroxylationInfluences drug half-life and potential for drug-drug interactions.

Section 4: Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and characterization of representative cyclohexyl- and phenyl-substituted triazole alcohols.

General Synthesis of 1-(Substituted)-2-(1H-1,2,4-triazol-1-yl)ethanols

This protocol is a general method based on the reduction of a ketone precursor.

Step 1: Synthesis of the Ketone Precursor (e.g., 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone)

  • To a solution of 1,2,4-triazole in a suitable solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium ethoxide).

  • Add an equimolar amount of a substituted 2-haloacetophenone (e.g., 2-bromoacetophenone for the phenyl derivative or 2-bromocyclohexyl methyl ketone for a cyclohexyl analogue).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ketone.

Step 2: Reduction to the Triazole Alcohol

  • Dissolve the ketone precursor (e.g., 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone) in ethanol.[8]

  • Add an excess of a reducing agent, such as sodium borohydride, portion-wise at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir for several hours.[8]

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or recrystallization.

The following diagram outlines this synthetic workflow.

Start Starting Materials: - 1,2,4-Triazole - Substituted 2-Haloacetophenone Step1 Step 1: Ketone Synthesis (Nucleophilic Substitution) Start->Step1 Ketone Intermediate: Substituted Triazolyl Ketone Step1->Ketone Purification1 Purification (Chromatography/Recrystallization) Ketone->Purification1 Step2 Step 2: Reduction (e.g., with NaBH4) Product Final Product: Substituted Triazole Alcohol Step2->Product Purification2 Purification (Chromatography/Recrystallization) Product->Purification2 Purification1->Step2 Characterization Characterization (NMR, MS, IR, X-ray) Purification2->Characterization

Caption: Synthetic workflow for the preparation of substituted triazole alcohols.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. Key signals to identify include the protons of the triazole ring, the methine proton of the alcohol, and the signals corresponding to the cyclohexyl or phenyl substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the alcohol and the C=N stretches of the triazole ring.

  • Single-Crystal X-ray Diffraction: For unambiguous structural elucidation, growing single crystals and performing X-ray diffraction analysis is the gold standard. This provides precise bond lengths, bond angles, and conformational information.[5][7]

Conclusion

The choice between a cyclohexyl and a phenyl substituent on a triazole alcohol scaffold is a critical decision in drug design, with profound implications for the molecule's structural, electronic, and biological properties. The inherent flexibility and aliphatic nature of the cyclohexyl group contrast sharply with the rigid, aromatic character of the phenyl ring. These differences influence everything from conformational preferences and intermolecular interactions to metabolic stability and target binding affinity.

A comprehensive understanding of these structure-activity relationships, grounded in experimental data from techniques like X-ray crystallography and NMR, is essential for the rational design of new therapeutic agents. By carefully considering the distinct properties imparted by each substituent, researchers can better tailor molecules to achieve desired efficacy and pharmacokinetic profiles. The experimental protocols provided herein offer a starting point for the synthesis and rigorous characterization of novel triazole alcohols, facilitating further exploration in this important area of medicinal chemistry.

References

  • Mager, P. P., & Kluge, R. (1993). Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology. Journal of computer-aided molecular design, 7(3), 349–362. [Link]

  • Nakanishi, T., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering, 6(11), 939-947. [Link]

  • Nakanishi, T., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. The Royal Society of Chemistry. [Link]

  • Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry, 135, 102-118. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 3(24), 4091–4094. [Link]

  • Kumar, R., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 658–675. [Link]

  • Reddy, K. S., et al. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Journal of the Korean Chemical Society, 56(4), 464-468. [Link]

  • Li, Z., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Omega, 6(1), 586–596. [Link]

  • Goudarzi, A., & Firoozi, M. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1600–1628. [Link]

  • Dong, Y., et al. (2023). Antifungal Activity, Structure‐Activity Relationship and Molecular Docking Studies of 1,2,4‐Triazole Schiff Base Derivatives. ChemistrySelect, 8(10), e202204690. [Link]

  • Dong, Y., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Chemistry & biodiversity, 20(4), e202201108. [Link]

  • Kumar, A., et al. (2017). Synthesis of Phenyl‐1,2,3‐triazole‐pyrazole derivative. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Goudarzi, A., & Firoozi, M. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1600–1628. [Link]

  • Shestakova, T., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Akkurt, M., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta crystallographica. Section E, Structure reports online, 64(Pt 8), o1524. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. ChemistrySelect, 8(41), e202302920. [Link]

  • Goudarzi, A., & Firoozi, M. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2014). Asian Journal of Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-4, PPT-4 Part-4: Conformation-IV CONTENTS. St. Paul's Cathedral Mission College. [Link]

  • Google Patents. (n.d.). Process for preparing carbamoyloxymethyl triazole cyclohexyl acid compounds.
  • IUCr. (2019). 3-Ethoxy-5-phenyl-1H-1,2,4-triazole. IUCr. [Link]

  • Jones, P. G., et al. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 9), 834–837. [Link]

  • Tierney, D. L., et al. (2025). An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]

  • Nakanishi, T., et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. The Royal Society of Chemistry. [Link]

  • Allinger, N. L., & Tribble, M. T. (1971). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry, 36(18), 2549–2553. [Link]

  • Idoux, J. P., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of organic chemistry, 69(11), 3794–3800. [Link]

  • Jotani, M. M., et al. (2025). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. ResearchGate. [Link]

  • Cheng, J., et al. (2020). Herbicidal activities(mortality, %) of tested compounds 5a-5q at a dosage of 100 mg/L. ResearchGate. [Link]

  • Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic chemistry, 114, 105072. [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 225-241. [Link]

  • Zhang, Z., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules (Basel, Switzerland), 28(21), 7393. [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Zhang, Y., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules (Basel, Switzerland), 26(22), 6982. [Link]

Sources

elemental analysis standards for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Introduction: Beyond a Simple Formula

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. Intermediates, such as (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, form the foundational building blocks of this process.[1] Their purity and structural integrity are not merely data points; they are critical determinants of the final drug product's safety and efficacy.[2][3] This guide provides a comparative analysis of analytical standards for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, a nitrogen-rich heterocyclic compound. We will explore the classic role of elemental analysis and contrast it with a modern, integrated suite of orthogonal techniques essential for the comprehensive characterization demanded by today's regulatory and quality standards.

Section 1: The Role of Elemental Analysis in Modern Drug Development

Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, has been a cornerstone of chemical characterization for decades.[4] The technique is predicated on the complete combustion of a sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[5]

Principle of Combustion Analysis: The sample is combusted in a high-oxygen environment at temperatures around 900-1000°C. This process quantitatively converts the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides. These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[5]

Its primary function in modern research is to confirm the empirical formula of a newly synthesized compound.[4] For a known compound like (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (C₉H₁₅N₃O), CHN analysis serves as a fundamental purity check. The industry and most scientific journals have established a widely accepted criterion for purity: the experimentally determined mass percentages of C, H, and N must be within ±0.4% of the theoretically calculated values.[6][7]

However, it is crucial to recognize the limitations of EA. While it confirms the ratio of elements, it provides no information about their connectivity or the presence of isomeric impurities. Furthermore, nitrogen-rich heterocyclic compounds can sometimes pose a challenge, requiring vigorous oxidation conditions to ensure complete conversion to N₂ gas and avoid the formation of nitrogen oxides, which would lead to inaccurate results.[8]

Section 2: Orthogonal Analytical Techniques: A Comparative Overview

To build a complete picture of a compound's identity and purity, a multi-faceted approach using orthogonal methods—independent techniques that measure different chemical properties—is required. This strategy is the bedrock of modern analytical validation.[9][10] For (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, the most powerful combination of techniques includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Comparison of Key Analytical Techniques

Technique Primary Measurement Primary Use Key Advantage Limitation
Elemental Analysis (CHN) Mass percentage of C, H, NEmpirical formula confirmation, Basic purity checkSimple, direct measure of elemental compositionInsensitive to isomeric impurities; provides no structural information
HPLC-UV UV absorbance of separated compoundsPurity determination, Impurity quantificationHighly sensitive for detecting and quantifying impuritiesRequires a chromophore; structure of impurities not identified directly
NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic fieldDefinitive structure elucidation, Isomer identificationProvides unambiguous structural connectivityRelatively low sensitivity; may not detect trace impurities
HRMS High-accuracy mass-to-charge ratioUnambiguous molecular formula determinationExtremely high mass accuracy confirms elemental compositionProvides limited structural information on its own; isomers have the same mass
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for assessing purity.[9] It excels at separating the target compound from process-related impurities and degradation products.[2] For a compound like (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, a reversed-phase HPLC method with UV detection is typically employed. The triazole ring provides a suitable chromophore for detection. The power of HPLC lies in its ability to quantify impurities down to very low levels (often <0.05%), providing a precise measure of purity that is unattainable by elemental analysis alone.[1]

Nuclear Magnetic Resonance (NMR) for Definitive Structure Elucidation

While EA and HRMS can confirm the elemental formula, only NMR spectroscopy can definitively map the molecule's atomic connectivity. ¹H and ¹³C NMR spectra provide a unique fingerprint of the compound's structure.[11][12] For (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, NMR would be used to confirm the presence and connectivity of the cyclohexyl group, the triazole ring, and the methanol moiety, ensuring that the correct isomer has been synthesized.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula

HRMS provides an extremely accurate measurement of a compound's mass-to-charge ratio, typically with an error of less than 5 parts per million (ppm).[6] This level of accuracy allows for the unambiguous determination of the molecular formula. For C₉H₁₅N₃O, HRMS would distinguish its exact mass from other potential formulas with very similar nominal masses, providing stronger evidence of composition than elemental analysis.

Section 3: Experimental Protocols & Data Interpretation

Protocol 1: CHN Elemental Analysis

Causality: The goal is to achieve complete combustion to accurately quantify the resulting gases. A certified standard like acetanilide is used to calibrate the instrument and validate its performance before analyzing the unknown sample, ensuring the trustworthiness of the results.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide). The results for the standard must fall within the acceptance criteria (typically ±0.3% of theoretical values).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol sample into a tin capsule.

  • Analysis: Place the capsule into the autosampler. Initiate the combustion sequence.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

  • Acceptance Criteria: The average of triplicate analyses must be within ±0.4% of the theoretical values for C₉H₁₅N₃O.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₉H₁₅N₃O (MW: 181.24 g/mol )

ElementTheoretical %Experimental % (Hypothetical)DeviationPass/Fail
Carbon (C)59.6459.41-0.23%Pass
Hydrogen (H)8.348.45+0.11%Pass
Nitrogen (N)23.1823.05-0.13%Pass
Protocol 2: Purity Determination by Reversed-Phase HPLC-UV

Causality: A C18 column is chosen for its versatility in retaining moderately polar organic molecules. Gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable runtime. System suitability tests are performed to guarantee the chromatographic system is performing correctly on the day of analysis.[13]

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • System Suitability: Inject a standard solution of the compound six times. The relative standard deviation (RSD) for the peak area must be ≤2.0%.

  • Sample Preparation: Prepare a sample solution in a 50:50 mixture of water and acetonitrile at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and run a gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Data Processing: Integrate all peaks. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Table 3: Hypothetical HPLC Purity Data

Peak IDRetention Time (min)Area (%)Identification
13.450.08Unknown Impurity
28.9299.85(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol
312.150.07Unknown Impurity
Total 100.00 Purity: 99.85%

Section 4: Integrated Analytical Strategy

Relying on a single analytical technique is insufficient in a regulated environment. A robust characterization strategy integrates these orthogonal methods into a logical workflow, where each result supports and validates the others.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification initial_check Initial Characterization purification->initial_check Dried Sample nmr NMR (1H, 13C) - Definitive Structure initial_check->nmr hrms HRMS - Molecular Formula initial_check->hrms hplc HPLC-UV - Purity (>99.5%) - Impurity Profile nmr->hplc Structure Confirmed hrms->hplc ea Elemental Analysis - Confirm Formula (±0.4%) hplc->ea Purity Confirmed final_release Release for Further Development ea->final_release Identity & Purity Meet Specifications

Caption: Integrated workflow for the characterization of a pharmaceutical intermediate.

This integrated strategy provides a self-validating system. For instance, if HRMS confirms the molecular formula C₉H₁₅N₃O, and elemental analysis shows the correct mass percentages for C, H, and N, there is high confidence in the elemental composition.[6][12] Simultaneously, if ¹H and ¹³C NMR confirm the expected connectivity for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol and HPLC shows a purity of >99.8%, the material can be released with a high degree of assurance in its identity, strength, and quality.

Conclusion

For a critical pharmaceutical intermediate like (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, elemental analysis remains a valuable tool for confirming the empirical formula as part of a comprehensive quality assessment. However, it is no longer sufficient as a standalone technique for purity determination or structural confirmation.[4][5] The modern standard, driven by scientific rigor and regulatory expectations, mandates an integrated, orthogonal approach. By combining the elemental ratio data from CHN analysis with the high-purity values from HPLC, the definitive structural information from NMR, and the unambiguous molecular formula from HRMS, researchers and drug developers can ensure the unequivocal quality of their materials, paving the way for safe and effective drug development.

References

  • Novasol Biotech. (2024, October 1).
  • Ahmed, S., et al. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Basic and Applied Research.
  • International Journal of Pharmaceutical Sciences. (2026, February 14).
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Taylor, L., Butler, C., & Schoffstall, A.
  • Procyon Group. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • AIP Publishing.
  • Wikipedia. Elemental analysis.
  • MDPI. (2023, October 7).
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • ResearchGate. (2022, September 7). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Sofpromed. (2024, January 24).
  • ResearchGate.
  • Elsevier. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • International Journal of Novel Trends and Innovation. (2025, November 11). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis.
  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • ResearchGate.
  • ResearchGate. Elemental analysis of synthesized final compounds.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
  • Center for Applied Isotope Studies.
  • National Institutes of Health. (2022, June 23).
  • PubMed. (2010, October 15). Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes.
  • MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents.
  • MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • MDPI. (2025, March 10).
  • National Institutes of Health.
  • Ukrainian Biochemical Journal. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • ACS Central Science. (2022, June 23).
  • Trace Elemental Instruments.
  • KTU AVES.

Sources

comparative study of antioxidant properties of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the antioxidant efficacy of various 1,2,4-triazole derivatives, specifically focusing on 4-amino-1,2,4-triazole-3-thiols and their Schiff bases. Core Insight: While the 1,2,4-triazole ring itself provides a stable scaffold, the antioxidant potency is primarily driven by the 3-thiol (-SH) group and exocyclic phenolic substituents . Experimental data indicates that specific Schiff base derivatives can outperform standard antioxidants like Ascorbic Acid and BHT in DPPH scavenging assays due to extended conjugation and multiple hydrogen-donating sites.

Structural Activity Relationship (SAR) Analysis

The antioxidant capacity of 1,2,4-triazoles is not intrinsic to the ring alone but is a function of specific functional groups that facilitate Radical Scavenging via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .

Key Structural Drivers
  • The 3-Thiol Group (-SH):

    • Mechanism: The thiol group exists in a tautomeric equilibrium with the thione (C=S) form. The thiol form is a potent hydrogen donor.

    • Impact: Derivatives lacking the free -SH group (e.g., S-alkylated variants) typically show significantly reduced antioxidant activity, confirming the critical role of the sulfhydryl hydrogen.

  • The 4-Amino Group (-NH2) & Schiff Bases:

    • Mechanism: The primary amine at position 4 is often derivatized into a Schiff base (-N=CH-Ar).

    • Impact: This extends the

      
      -conjugation of the system, stabilizing the radical formed after hydrogen donation. Schiff bases derived from hydroxy-benzaldehydes (e.g., vanillin) exhibit synergistic activity because they offer additional phenolic -OH sites for radical scavenging.
      
  • 5-Position Substituents:

    • Mechanism: Electron-donating groups (EDGs) like -OH or -OCH3 on the phenyl ring at position 5 increase electron density on the triazole ring.

    • Impact: Higher electron density lowers the bond dissociation energy (BDE) of the N-H or S-H bonds, facilitating easier hydrogen release.

Visualization: SAR & Tautomerism

SAR_Mechanism Triazole 1,2,4-Triazole Scaffold Thiol 3-Thiol (-SH) (Primary H-Donor) Triazole->Thiol Essential for HAT Schiff 4-Schiff Base (-N=CH-Ar) (Resonance Stabilization) Triazole->Schiff Extends Conjugation Radical Stabilized Radical Intermediate Thiol->Radical H+ Transfer Phenol Phenolic -OH (Secondary H-Donor) Schiff->Phenol Synergistic Effect Schiff->Radical Delocalization Phenol->Radical H+ Transfer

Caption: Structural determinants of antioxidant activity in 1,2,4-triazole derivatives. The thiol and phenolic groups act as donors, while the Schiff base linkage stabilizes the resulting radical.

Comparative Performance Review

The following data consolidates findings from multiple comparative studies, specifically measuring DPPH Radical Scavenging Activity . The IC50 value represents the concentration required to scavenge 50% of the free radicals; lower values indicate higher potency .[1]

Table 1: Comparative IC50 Values (DPPH Assay)
Compound ClassSpecific DerivativeIC50 (μg/mL)Relative PotencyMechanism Note
Standard Ascorbic Acid (Vitamin C) 10.21 - 14.5 Baseline Standard reference.
Standard BHT (Butylated hydroxytoluene) 19.8 ± 0.5 ModerateSynthetic standard.
Triazole-Thiol 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol~42.36LowGood scaffold, lacks auxiliary donors.
Triazole-Phenol 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol7.12 ± 2.32 High Phenolic -OH provides secondary donor site.
Schiff Base 4-(2-hydroxybenzylideneamino)-triazole deriv.2.25 ± 0.18 Very High 5x more potent than Ascorbic Acid. Synergistic -OH and -SH.
S-Alkylated S-benzyl-1,2,4-triazole derivative> 100InactiveBlocking -SH removes primary H-donor.

Data Synthesis:

  • Schiff Bases dominate: The derivative with a 2-hydroxybenzylideneamino substituent (Compound 2b in literature) demonstrates superior activity (IC50: 2.25 μg/mL) compared to Ascorbic Acid.

  • Role of Phenol: Attaching a phenol group directly to the triazole ring (Row 4) improves activity significantly over the unsubstituted phenyl ring (Row 3).

  • Criticality of Free Thiol: S-alkylation (Row 6) drastically reduces activity, proving the -SH group is the primary active site for simple triazoles.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the most effective methodologies found in the literature.

Synthesis of High-Potency Schiff Base Derivatives

This workflow produces the 4-amino-1,2,4-triazole-3-thiol core, followed by Schiff base condensation.[2]

Reagents:

  • Hydrazine hydrate (99%)

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde for high potency)

Workflow Diagram:

Synthesis_Flow Step1 Step 1: Dithiocarbazinate Formation (Hydrazide + CS2 + KOH) Step2 Step 2: Cyclization (Reflux with N2H4 -> 4-amino-triazole-thiol) Step1->Step2 4h Reflux Step3 Step 3: Schiff Base Condensation (Reflux with Aldehyde + Acid Catalyst) Step2->Step3 Equimolar ratio Product Final Product: Triazole Schiff Base Step3->Product Recrystallization

Caption: Step-wise synthesis of antioxidant-active triazole Schiff bases.

DPPH Radical Scavenging Assay (Standardized)

This protocol is self-validating using Ascorbic Acid as a positive control.

  • Preparation of Stock Solutions:

    • DPPH Solution: Dissolve 4 mg of DPPH in 100 mL of methanol (0.1 mM). Keep in the dark (light sensitive).

    • Test Compounds: Prepare a stock solution (1 mg/mL) in DMSO or Methanol. Perform serial dilutions (e.g., 10, 20, 40, 60, 80, 100 μg/mL).

  • Assay Procedure:

    • Add 1 mL of diluted test compound to 3 mL of DPPH solution.

    • Control: 1 mL of solvent (Methanol/DMSO) + 3 mL DPPH solution.

    • Blank: 1 mL of test compound + 3 mL Methanol (to correct for compound color).

  • Incubation:

    • Shake vigorously and incubate at room temperature in the dark for 30 minutes .

  • Measurement:

    • Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
    • Validation Check: The Control absorbance must be between 0.6 and 0.8 for linear range accuracy. If < 0.2, the DPPH is degraded.

Mechanism of Action

The antioxidant activity of 1,2,4-triazole derivatives is primarily governed by the Hydrogen Atom Transfer (HAT) mechanism.

  • Radical Attack: The DPPH radical (purple) approaches the triazole derivative.

  • H-Abstraction: The radical abstracts a hydrogen atom from the -SH group or the phenolic -OH group.

  • Radical Stabilization: The resulting triazolyl radical is stabilized by resonance through the triazole ring and the conjugated Schiff base system.

  • Color Change: The DPPH is converted to stable DPPH-H (yellow), resulting in a decrease in absorbance at 517 nm.

HAT_Mechanism DPPH DPPH• (Radical) (Purple) Complex Transition State [DPPH---H---S-Triazole] DPPH->Complex Triazole Triazole-SH (H-Donor) Triazole->Complex DPPH_H DPPH-H (Reduced) (Yellow) Complex->DPPH_H H Transfer Triazole_Rad Triazole-S• (Stabilized Radical) Complex->Triazole_Rad Resonance Stabilization

Caption: Hydrogen Atom Transfer (HAT) mechanism where the triazole donates a proton to neutralize the DPPH radical.

Conclusion & Recommendation

For researchers developing novel antioxidants based on the 1,2,4-triazole scaffold:

  • Prioritize Schiff Bases: The condensation of 4-amino-1,2,4-triazole-3-thiol with hydroxylated benzaldehydes yields the highest potency (IC50 < 5 μg/mL).

  • Retain the Thiol: Do not alkylate the 3-thiol group unless compensating with strong external electron donors; the free -SH is a critical H-donor.

  • Target Multi-Target Ligands: These derivatives often possess simultaneous antimicrobial and anti-inflammatory properties, making them ideal candidates for multi-potent drug discovery.

References

  • BenchChem. (2025).[1] A Comparative Guide to the In Vitro Antiradical Activity of 1,2,4-Triazole-3-thiol Derivatives. BenchChem. Link

  • Cetin, A., & Gecibesler, I. H. (2015).[3][4] Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science, 5(06), 120-126.[3][5] Link

  • Abdel-Kariem, S. M., et al. (2024).[6] Synthesis, Antioxidant, Molecular Docking, Drug Likness and DFT studies of 1,2,4-triazole Schiff bases. SSRN. Link

  • Nadeem, H., et al. (2013).[7] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[7] Link

  • El-Sherief, H. A. M., et al. (2018).[8] Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical and Pharmaceutical Sciences. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Autonomy)

Do not dispose of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol down the drain.

This compound is a nitrogen-rich heterocyclic building block. While not federally P-listed or U-listed (RCRA), it must be managed as Hazardous Chemical Waste due to its potential acute toxicity and the generation of nitrogen oxides (NOx) upon thermal decomposition.

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizing agents and acids immediately.

  • Classify: Tag as "Non-Halogenated Organic" (unless mixed with halogenated solvents).

  • Containerize: Use HDPE or amber glass containers with non-vented caps.

  • Destruction: The mandatory disposal method is high-temperature incineration equipped with NOx scrubbers.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity and breakdown products. (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol combines a stable triazole ring with a cyclohexyl group and a primary alcohol.

Why this matters for disposal:

  • Nitrogen Content: The 1,2,4-triazole ring renders this compound nitrogen-rich. Standard combustion without scrubbing can release hazardous Nitrogen Oxides (NOx).

  • Thermal Stability: Triazoles are generally thermally stable, requiring high incineration temperatures (>1000°C) for complete mineralization.

  • Solubility: The hydroxymethyl group confers polarity, making it potentially mobile in aquatic environments. This necessitates strict "Zero Discharge" to sewer systems.

Data Summary Table
PropertySpecificationOperational Implication
CAS Number 1521105-52-1Use for waste manifesting and inventory tracking.
Molecular Formula C9H15N3OHigh Nitrogen:Carbon ratio.
Physical State Solid (Powder/Crystalline)Dust control measures required during transfer.
Primary Hazards Irritant (H315, H319), Harmful (H302)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Incompatibilities Strong Oxidizers, Strong AcidsRisk of Exothermic Reaction: Do not commingle in waste streams.
Waste Code (RCRA) Not Listed (Default: D001/Toxic)Manage as General Organic Hazardous Waste.
Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a "Check" to ensure safety before proceeding.

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Preparation:

    • Don PPE: Lab coat, nitrile gloves (0.11mm min thickness), and safety glasses.

    • Check: Ensure the waste container is compatible (HDPE preferred for solids).

  • Transfer:

    • Transfer the solid into a wide-mouth hazardous waste jar.

    • Technique: Use a disposable anti-static spatula to prevent dust generation.

    • Check: Wipe threads of the jar clean before capping to prevent seal failure.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Constituents: Write "(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Characterization:

    • Identify the solvent system.[1]

    • Critical Decision:

      • If solvent is Dichloromethane/Chloroform

        
        Halogenated Waste .
        
      • If solvent is Methanol/Ethyl Acetate/DMSO

        
        Non-Halogenated Waste .
        
  • pH Adjustment (The "Quench"):

    • If the reaction mixture contains residual acids or bases, neutralize to pH 6–8.

    • Why? Prevents pressurization of the waste container due to secondary reactions.

    • Check: Use pH paper to validate neutrality before pouring into the waste drum.

  • Segregation:

    • Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

    • Do NOT fill the container >90% full (leave headspace for expansion).

Part 3: Visualization & Formatting

Disposal Workflow Diagram

The following logic flow ensures the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Reaction Mix Container1 Container: Wide-Mouth HDPE Tag: Toxic Solid Solid->Container1 SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Container2 Container: Safety Carboy (Red) Tag: Halogenated Organic Halo->Container2 Container3 Container: Safety Carboy (Clear/White) Tag: Non-Halogenated Organic NonHalo->Container3 Disposal Final Disposal: High-Temp Incineration Container1->Disposal Container2->Disposal Container3->Disposal

Caption: Decision tree for segregating triazole waste based on physical state and solvent carrier.

Emergency Contingencies: Spills

In the event of a benchtop spill:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[2]

  • PPE: Wear N95 respirator (if powder), goggles, and double nitrile gloves.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Scrub the surface with a soap and water solution. Do not use bleach (hypochlorite), as it may react with nitrogenous compounds to form chloramines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • PubChem. (2023). 1,2,4-Triazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.